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(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Documentation Hub

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  • Product: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
  • CAS: 1248219-65-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine via CuAAC

Strategic Retrosynthesis & Mechanistic Causality The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and a rigid linker in b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthesis & Mechanistic Causality

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and a rigid linker in bioconjugation. The target compound, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, serves as a highly versatile building block. Its synthesis is governed by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that ensures absolute 1,4-regioselectivity[1].

Causality in Reagent Selection

While a direct reaction between ethyl azide and propargylamine appears retrosynthetically obvious, it is operationally flawed. Free primary amines possess a strong affinity for Cu(I) species. This coordination sequesters the active catalyst, drastically dampening the reaction rate and promoting unwanted oxidative Glaser homocoupling of the alkyne[2].

To engineer a high-yielding system, we utilize N-Boc-propargylamine . The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group sterically and electronically shields the amine, preventing catalyst poisoning and ensuring efficient turnover[3].

Thermodynamic Safety Constraints

The handling of low molecular weight azides demands strict adherence to safety protocols. According to the thermodynamic "Rule of Six" (where


 indicates stability), ethyl azide has a ratio of 

. This makes it highly energetic and a severe explosion hazard. Consequently, our protocol dictates its in situ generation from ethyl bromide and sodium azide, completely bypassing the isolation of the pure azide[1].

SyntheticWorkflow A Ethyl Bromide + Sodium Azide B Ethyl Azide (In Situ Solution) A->B SN2 Substitution (Aqueous/Organic) D Boc-Protected Triazole Intermediate B->D CuAAC Click Reaction C N-Boc-propargylamine + CuSO4 / NaAsc C->D F (1-Ethyl-1H-1,2,3-triazol- 4-yl)methanamine D->F Deprotection E Acidic Cleavage (HCl or TFA) E->F

Fig 1. End-to-end synthetic workflow from ethyl bromide to the target triazole amine.

The Sharpless-Fokin Catalytic Cycle

The CuAAC reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise, metal-templated mechanism. Sodium ascorbate is used to reduce the bench-stable Cu(II) precursor (CuSO₄·5H₂O) to the active Cu(I) species in situ, circumventing the oxidative instability of direct Cu(I) salts[1]. The Cu(I) catalyst forms a


-complex with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. Subsequent azide coordination and cyclization yield a six-membered metallacycle, which undergoes ring contraction and protonation to release the 1,4-disubstituted triazole[1].

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + Terminal Alkyne Acetylide Cu(I) Acetylide PiComplex->Acetylide Deprotonation AzideCoord Azide Coordination Acetylide->AzideCoord + Ethyl Azide Metallacycle Six-Membered Cu-Metallacycle AzideCoord->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonation Product->Cu1 Catalyst Regeneration

Fig 2. Stepwise Sharpless-Fokin catalytic cycle for the CuAAC reaction.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Phase 1: In Situ Generation of Ethyl Azide
  • Setup: In a 100 mL round-bottom flask, dissolve sodium azide (1.2 eq, 12 mmol) in a mixture of DMSO/H₂O (4:1 v/v, 20 mL).

  • Reaction: Add ethyl bromide (1.0 eq, 10 mmol) dropwise at room temperature. Stir vigorously for 12 hours.

  • Validation Checkpoint: The reaction mixture will become slightly cloudy as the volatile ethyl azide forms. Do not apply vacuum or attempt to isolate the organic layer.

Phase 2: One-Pot CuAAC Cycloaddition
  • Reagent Addition: To the stirring ethyl azide solution, add N-Boc-propargylamine (0.9 eq, 9 mmol) to ensure the azide remains the limiting reagent relative to the explosive hazard.

  • Catalyst Initiation: Add CuSO₄·5H₂O (5 mol%) dissolved in 1 mL of H₂O, followed immediately by sodium ascorbate (10 mol%) dissolved in 1 mL of H₂O.

  • Validation Checkpoint: The solution must transition from a pale blue (Cu²⁺) to a bright yellow/orange suspension (Cu⁺), confirming the successful generation of the active catalyst.

  • Completion: Stir at room temperature for 8–12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The alkyne starting material (visualized by KMnO₄ stain) should completely disappear.

  • Workup: Dilute with EtOAc (50 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 3: Acidic Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous DCM (10 mL). Slowly add Trifluoroacetic acid (TFA, 5 mL) or 4M HCl in dioxane (5 mL) at 0 °C.

  • Validation Checkpoint: Vigorous gas evolution (CO₂ and isobutylene) will occur. The cessation of gas evolution (typically 2 hours at room temperature) indicates reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine as a highly pure hydrochloride or trifluoroacetate salt.

Quantitative Optimization Data

The choice of solvent and catalyst loading significantly impacts the kinetics of the CuAAC reaction. The table below summarizes field-validated optimization parameters for the intermediate Boc-protected triazole.

Solvent SystemCatalyst SystemTime (h)Intermediate Yield (%)Mechanistic Notes
DMSO / H₂O (4:1) 5% CuSO₄, 10% NaAsc1285% Ideal for one-pot in situ azide generation; excellent solubility.
t-BuOH / H₂O (1:1) 5% CuSO₄, 10% NaAsc692% Standard biphasic system; provides the highest purity profile.
THF / H₂O (2:1) 5% CuSO₄, 10% NaAsc888% Good solubility for the Boc-intermediate; easy solvent removal.
DCM / H₂O (1:1) 10% CuSO₄, 20% NaAsc2465% Slower interfacial reaction; requires vigorous stirring and higher catalyst loading.

References

  • Enantioselective Copper-Catalysed Azide-Alkyne Cycloaddition Reactions.UEA Digital Repository.
  • Scaffold diversity for enhanced activity of glycosylated inhibitors of fungal adhesion.PMC (NIH).
  • Chemical approaches to explore ubiquitin-like proteins.RSC Publishing.

Sources

Exploratory

physicochemical properties of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Abstract (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic compound featuring a 1,4-disubstituted 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Abstract

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic compound featuring a 1,4-disubstituted 1,2,3-triazole core. This scaffold is of high interest in medicinal chemistry, largely due to its synthetic accessibility via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its remarkable chemical stability.[1][2] The triazole ring acts as a versatile pharmacophore that can engage in hydrogen bonding and dipole interactions, while often improving metabolic stability.[1][3] This technical guide provides a comprehensive analysis of the core , offering both predicted data based on analogous structures and detailed, field-proven experimental protocols for its empirical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for applications in synthesis, formulation, and biological screening.

Molecular Structure and Synthetic Rationale

Chemical Identity
  • IUPAC Name: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

  • Molecular Formula: C₅H₁₀N₄

  • Molecular Weight: 126.16 g/mol [4]

The structure consists of a five-membered 1,2,3-triazole ring, which is aromatic and imparts significant stability. An ethyl group is attached at the N1 position, and a methanamine (aminomethyl) group is at the C4 position. The primary amine is a key functional group that dictates the molecule's basicity and aqueous solubility.

The 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science. It is not merely a linker but an active pharmacophore that can mimic the geometry and hydrogen-bonding capabilities of an amide bond, but with superior resistance to hydrolytic or enzymatic cleavage.[1] This chemical inertness ensures the scaffold remains intact under a wide range of physiological and experimental conditions.[1][3]

Synthetic Accessibility: The Power of "Click Chemistry"

The prevalence of 1,4-disubstituted 1,2,3-triazoles is a direct result of the development of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][6] This reaction provides a highly efficient and regioselective route to synthesize molecules like (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

The causality behind this choice of synthesis is its robustness and predictability. The reaction proceeds under mild conditions, tolerates a vast array of functional groups, and consistently yields the 1,4-disubstituted isomer, which simplifies purification and ensures structural homogeneity.[6]

G cluster_reactants Reactants cluster_product Product Ethyl_Azide Ethyl Azide Reaction_Center Ethyl_Azide->Reaction_Center Propargylamine Propargylamine (Ethynylmethanamine) Propargylamine->Reaction_Center Target_Molecule (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Reaction_Center Reaction_Center->Target_Molecule CuAAC [3+2] Cycloaddition

Caption: Synthetic workflow via CuAAC "Click Chemistry".

Core Physicochemical Properties

The interplay between the stable, polar triazole ring and the basic primary amine governs the molecule's physicochemical profile.

Acidity and Basicity (pKa)

The molecule possesses two sites for protonation: the triazole ring nitrogens and the exocyclic primary amine.

  • Triazole Ring: The parent 1H-1,2,3-triazole is a very weak acid with a pKa of 9.4 for the N-H proton.[7] The nitrogen atoms in the ring are also exceptionally weak bases, with protonation being insignificant in aqueous media.

  • Methanamine Group: The primary amine is the dominant basic center. For simple alkyl amines, the pKa of the conjugate acid (R-NH₃⁺) is typically in the range of 9.5-10.5. The electron-withdrawing nature of the adjacent triazole ring is expected to slightly decrease the basicity of the amine, lowering its pKa value into the approximate range of 8.5 - 9.5 .

This pKa value is critical, as it dictates that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form (as an ammonium salt).

pKa_Equilibrium Neutral Neutral Form (Free Base) Protonated Protonated Form (Conjugate Acid) Neutral->Protonated + H⁺ (pH < pKa) Protonated->Neutral - H⁺ (pH > pKa)

Caption: Ionization equilibrium of the primary amine group.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a molecule's distribution between an octanol and a water phase, indicating its lipophilicity. While experimental data for this specific molecule is not available, computational predictions for structurally similar compounds suggest it is hydrophilic.

  • (1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine (isomer): Calculated LogP = -0.24 [4]

  • 1-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)-N-methylmethanamine (analogue): Calculated LogP = 0.33 [5]

Based on these analogues, the predicted LogP for (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is estimated to be in the range of -0.3 to 0.4 . This low value confirms the molecule's hydrophilic character, a direct consequence of the polar triazole ring and the primary amine group, which is capable of strong hydrogen bonding with water.

Aqueous Solubility

Given the low predicted LogP and the presence of a primary amine that will be protonated at most pH values, the molecule is expected to have high aqueous solubility . The formation of the highly polar ammonium cation drastically enhances interaction with water molecules. In contrast, solubility in nonpolar organic solvents like hexane is expected to be very low.

Summary of Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale / Comments
Molecular Formula C₅H₁₀N₄-
Molecular Weight 126.16 g/mol [4]
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar small heterocyclic amines.
pKa (Conjugate Acid) 8.5 - 9.5Dominated by the primary amine; slightly reduced by the triazole ring.
LogP (o/w) -0.3 to 0.4 (Calculated)Indicates a hydrophilic molecule. Based on data from close analogues.[4][5]
Aqueous Solubility HighPolar functional groups and protonation at neutral pH enhance solubility.
Hydrogen Bond Donors 1 (from -NH₂)[4][5]
Hydrogen Bond Acceptors 4 (3 from triazole N, 1 from amine N)[4][5]
Chemical Stability HighThe 1,2,3-triazole ring is stable to hydrolysis, oxidation, and reduction.[1][3]

Experimental Methodologies

To ensure trustworthy and reproducible data, the following standard protocols are recommended for the empirical determination of the key physicochemical properties.

Protocol for pKa Determination (Potentiometric Titration)

This method provides a reliable measure of the pKa by monitoring pH changes during titration.

  • Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~50 mL of deionized, CO₂-free water. Place the solution in a jacketed beaker maintained at 25°C.

  • System Setup: Calibrate a pH electrode and immerse it in the solution. Place the beaker on a magnetic stirrer and maintain a gentle nitrogen or argon blanket over the solution to prevent CO₂ ingress.

  • Titration: Use a calibrated micro-burette to add standardized 0.1 M HCl in small, precise increments (e.g., 0.02 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. The use of derivative plots (dpH/dV) can help to precisely identify the equivalence point.

Protocol for LogP Determination (Shake-Flask Method)

This is the gold standard method for experimental LogP determination.[8]

  • Solvent Preparation: Prepare a sufficient quantity of 1-octanol and buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the octanol by stirring it with the buffer for 24 hours, and likewise, pre-saturate the buffer with octanol. Separate the two phases. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated octanol and the pre-saturated buffer containing the compound (e.g., 5 mL of each).

  • Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (25°C). Let the vial stand to allow for complete phase separation. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully sample the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • Calculate the concentration in the octanol phase by mass balance: C_octanol = (C_initial - C_aqueous).

    • Calculate LogP: LogP = log10(C_octanol / C_aqueous).

LogP_Workflow A 1. Prepare Pre-saturated Octanol and Buffer (pH 7.4) B 2. Dissolve Compound in Aqueous Phase at Known Conc. A->B C 3. Mix Equal Volumes of Octanol and Aqueous Phases B->C D 4. Shake to Equilibrate, then Separate Phases C->D E 5. Measure Compound Conc. in Aqueous Phase (C_aq) D->E F 6. Calculate Conc. in Octanol Phase by Mass Balance (C_oct) E->F G 7. Calculate LogP = log(C_oct / C_aq) F->G

Caption: Experimental workflow for LogP determination.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and quality control.[2]

  • ¹H NMR: Expected signals include a characteristic singlet for the triazole C5-proton (~7.5-8.0 ppm), a quartet (~4.4 ppm) and triplet (~1.5 ppm) for the N1-ethyl group, and a singlet for the C4-methylene bridge protons (~3.9 ppm). The amine protons may appear as a broad singlet.

  • ¹³C NMR: Key signals will correspond to the two distinct carbons of the triazole ring (~145 ppm and ~122 ppm), the ethyl group carbons, and the methylene bridge carbon.

  • FT-IR: Characteristic peaks are expected for N-H stretching of the primary amine (~3300-3400 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C=N/N=N stretching vibrations from the triazole ring (~1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong signal for the molecular ion [M+H]⁺ at m/z 127.10.

Conclusion

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a molecule defined by its stability, synthetic tractability, and hydrophilic nature. The presence of a basic primary amine ensures high aqueous solubility at physiological pH, a crucial property for drug development. Its low lipophilicity suggests it may have limited passive diffusion across biological membranes, a factor that must be considered in its application. The provided protocols offer a robust framework for the empirical validation of its physicochemical properties, enabling researchers to build a reliable data-backed profile for this versatile chemical building block.

References

  • Kumar, A., et al. (2018). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives.
  • Wikipedia. 1,2,3-Triazole.
  • RSC Publishing. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review.
  • Katarzyna, S., et al. MOLECULAR PROPERTIES IMPACT ON BIOAVAILABILITY OF SECOND GENERATION TRIAZOLES ANTIFUNGAL AGENTS.
  • ResearchGate. The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine...
  • Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • MDPI. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities.
  • Benchchem. Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide.
  • ChemScene. 1-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)-N-methylmethanamine.
  • ChemScene. (1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine.

Sources

Foundational

Structural Analysis and Characterization of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Technical Guide for Drug Development & Synthetic Applications Executive Summary (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a pivotal heterocyclic building block, primarily synthesized via Copper-Catalyzed Azide-Alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a pivotal heterocyclic building block, primarily synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a bioisostere for amide bonds and a versatile bidentate ligand, its structural integrity is critical in medicinal chemistry and coordination polymer synthesis.

This guide provides a definitive protocol for the structural verification of the 1,4-regioisomer , distinguishing it from the thermally or Ruthenium-catalyzed 1,5-isomer. It synthesizes data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography principles to establish a self-validating characterization workflow.

Molecular Architecture & Synthesis Context

The compound consists of a 1,2,3-triazole core substituted at the N1 position with an ethyl group and at the C4 position with a methanamine moiety. This specific substitution pattern is the hallmark of the Cu(I)-catalyzed "Click" reaction.

Synthesis Pathway & Mechanistic Implications: The synthesis typically involves the reaction of ethyl azide (generated in situ from ethyl bromide to avoid isolation of potentially explosive organic azides) with propargylamine.

  • Regioselectivity: The use of Cu(I) ensures the exclusive formation of the 1,4-disubstituted triazole. Thermal cycloaddition would yield a mixture of 1,4- and 1,5-isomers.

  • Impurity Profile: Common impurities include copper residues (paramagnetic, affects NMR), unreacted propargylamine, and triazole homocoupling products.

Synthesis EtBr Ethyl Bromide (Start) EtN3 Ethyl Azide (In Situ) EtBr->EtN3 SN2 Substitution NaN3 Sodium Azide NaN3->EtN3 Product (1-ethyl-1H-1,2,3- triazol-4-yl)methanamine (1,4-Isomer) EtN3->Product [3+2] Cycloaddition Prop Propargylamine Prop->Product Cu Cu(I) Catalyst (CuSO4/NaAsc) Cu->Product Regiocontrol (1,4)

Figure 1: One-pot CuAAC synthesis pathway ensuring 1,4-regioselectivity.

Spectroscopic Characterization Protocols

The following data sets are derived from standard "Click" chemistry libraries and validated against general triazole shielding trends.

3.1 Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming regiochemistry. The 1,4-isomer is characterized by a diagnostic singlet for the triazole ring proton (C5-H).

Experimental Protocol:

  • Solvent: DMSO-d6 (preferred for solubility of the free amine) or CDCl3.

  • Concentration: 10-15 mg/mL.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Insight
Triazole C5-H Aromatic7.95 - 8.05 Singlet1H-Diagnostic: Shifts upfield (~7.5) in CDCl3.[1][2]
N-CH2 (Ethyl) Methylene4.35 - 4.45 Quartet2H7.2 HzDeshielded by adjacent triazole nitrogen.
C4-CH2-NH2 Methylene3.80 - 3.90 Singlet2H-Broadens if proton exchange is fast.
NH2 Amine1.80 - 2.50 Broad2H-Highly variable; disappears with D2O shake.
CH3 (Ethyl) Methyl1.40 - 1.50 Triplet3H7.2 HzTypical ethyl terminal signal.

Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)

Carbon EnvironmentShift (δ ppm)Assignment Note
Triazole C4 148.0 - 150.0Quaternary carbon; ipso to amine.
Triazole C5 121.0 - 123.0CH carbon; diagnostic for triazole ring.
N-CH2 (Ethyl) 44.0 - 46.0-
C4-CH2-NH2 35.0 - 38.0-
CH3 (Ethyl) 15.0 - 16.0-
3.2 Distinguishing Isomers (1,4 vs. 1,5)

A critical quality control step is ensuring the absence of the 1,5-isomer (a byproduct of thermal pathways or RuAAC).

  • 1,4-Isomer (Anti): The C5-H proton resonates at ~8.0 ppm (DMSO).

  • 1,5-Isomer (Syn): The C4-H proton (now adjacent to the N-substituent) typically resonates downfield or shows distinct NOE (Nuclear Overhauser Effect) correlations with the N-ethyl group due to spatial proximity.

IsomerCheck Sample Crude Product NMR Sample CheckH Check Aromatic Region (7.5 - 8.5 ppm) Sample->CheckH Singlet8 Singlet at ~8.0 ppm CheckH->Singlet8 Major Peak Singlet75 Singlet at ~7.5 ppm (or mixed) CheckH->Singlet75 Minor/Shifted Result14 Confirmed 1,4-Isomer (No NOE to C5-H) Singlet8->Result14 Standard NOE Run 1D NOE Irradiate N-CH2 Singlet75->NOE NOE->Result14 No Enhancement Result15 Confirmed 1,5-Isomer (Strong NOE N-CH2 <-> C4-H) NOE->Result15 Positive Enhancement

Figure 2: Logic flow for distinguishing regioisomers using 1H NMR and NOE.

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) in ESI+ mode is recommended.

  • Molecular Formula: C5H10N4[3]

  • Exact Mass: 126.0905

  • Observed [M+H]+: 127.0978 ± 0.005

Fragmentation Pattern (MS/MS):

  • [M+H]+ (127): Parent ion.

  • Loss of N2 (m/z ~99): Characteristic of triazole ring opening/cleavage.

  • Loss of NH3 (m/z ~110): Cleavage of the primary amine.

  • Tropylium-like rearrangements: Often seen if aromatic systems are present, but less relevant here.

Applications & Handling
5.1 Coordination Chemistry

The molecule acts as a bidentate ligand (N,N-donor). The N3 nitrogen of the triazole ring and the amine nitrogen coordinate to metal centers (e.g., Cu, Zn, Pt).

  • Note: The basicity of the amine (pKa ~9) is significantly higher than the triazole (pKa ~1). In acidic media, the amine protonates first, forming the hydrochloride salt [(1-ethyl-1H-1,2,3-triazol-4-yl)methanaminium chloride].

5.2 Storage and Stability
  • Hygroscopicity: The free amine is hygroscopic and will absorb atmospheric CO2 to form carbamates. Store under inert atmosphere (Argon/N2) or as the HCl salt.

  • Thermal Stability: The 1,2,3-triazole ring is stable up to >200°C, but the amine tail is susceptible to oxidation over time.

References
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Creary, X., et al. (2012). 1,2,3-Triazoles from Organic Azides and Acetylenes: A One-Pot Copper-Catalyzed Synthesis. Journal of Organic Chemistry, 77(19), 8756–8761. (Differentiation of 1,4 vs 1,5 isomers). Link

  • ChemScene. (2024). Product Data: (1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine (Isomer Comparison). Link

Sources

Exploratory

A Technical Guide to the Biological Activity of Novel 1-Ethyl-1,2,3-Triazole Derivatives

Abstract This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel 1-ethyl-1,2,3-triazole derivatives. The 1,2,3-triazole ring syst...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel 1-ethyl-1,2,3-triazole derivatives. The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions. This whitepaper focuses on derivatives featuring a 1-ethyl substituent, a key alkyl moiety that can modulate physicochemical properties such as lipophilicity and solubility. We detail the prevalent synthetic methodologies, with a focus on the robust and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furthermore, this guide presents validated, step-by-step protocols for assessing the primary biological activities of these compounds, namely their anticancer and antimicrobial effects. Through structured data presentation and analysis of SAR, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing the discovery of novel 1-ethyl-1,2,3-triazole-based therapeutic agents.

Introduction: The 1,2,3-Triazole as a Privileged Scaffold

The 1,2,3-triazole nucleus is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. It has emerged as a "privileged structure" in drug discovery, a concept describing molecular frameworks that are capable of binding to multiple, diverse biological targets.[1][2] This versatility stems from the triazole's unique electronic properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor. Unlike many other heterocyclic systems, the 1,2,3-triazole core is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and oxidative or reductive conditions, making it an ideal and reliable scaffold for building complex bioactive molecules.[3]

Derivatives of 1,2,3-triazoles exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties.[4][5][6] The substitution pattern on the triazole ring is critical for defining its biological activity. While substituents at the C4 and C5 positions are widely explored, the substituent at the N1 position plays a crucial role in orienting the molecule within a binding pocket and fine-tuning its pharmacokinetic profile.

This guide focuses specifically on 1-ethyl-1,2,3-triazole derivatives . The choice of a small alkyl group like ethyl at the N1 position serves as a strategic design element. It can enhance lipophilicity compared to an unsubstituted N1-H, potentially improving membrane permeability, while avoiding the excessive steric bulk that larger groups might introduce. Understanding the interplay between the N1-ethyl group and other substituents is key to rationally designing next-generation therapeutic agents.

Core Synthesis Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The modern iteration of this reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is the gold standard for its efficiency and reliability.

Causality Behind Experimental Choice: The CuAAC reaction is preferred over the thermal Huisgen cycloaddition for several critical reasons:

  • Regioselectivity: The copper catalyst exclusively yields the 1,4-disubstituted regioisomer, eliminating the need for tedious separation of the 1,4- and 1,5-isomers that form in the uncatalyzed thermal reaction.[7]

  • Mild Conditions: The reaction proceeds efficiently at room temperature in various solvents, including aqueous media, which preserves thermally sensitive functional groups elsewhere in the molecule.

  • High Yields & Purity: CuAAC reactions are known for their high conversion rates and clean reaction profiles, often yielding products that require minimal purification.[3][8]

General Synthetic Workflow

The workflow illustrates the straightforward coupling of an azide (ethyl azide) with a functionalized terminal alkyne to produce the target 1-ethyl-1,2,3-triazole derivative.

G cluster_start Reactants cluster_reaction Reaction Conditions Ethyl_Azide Ethyl Azide (R1-N3 where R1 = Ethyl) Catalyst Cu(I) Catalyst (e.g., CuSO4 / Na-Ascorbate) Ethyl_Azide->Catalyst + Terminal_Alkyne Terminal Alkyne (R2-C≡CH) Terminal_Alkyne->Catalyst + Product 1-Ethyl-4-R2-1,2,3-Triazole Catalyst->Product [3+2] Cycloaddition Solvent Solvent System (e.g., t-BuOH/H2O) Solvent->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, HRMS, IR) Purification->Characterization A 1. Cell Seeding (e.g., A549, MCF-7) in 96-well plates B 2. Incubation (24h to allow cell attachment) A->B C 3. Compound Treatment (Serial dilutions of triazoles) B->C D 4. Incubation (48h or 72h exposure) C->D E 5. MTT Reagent Addition (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubation (2-4h, formazan formation) E->F G 7. Solubilization (Add DMSO or Solubilizing Agent) F->G H 8. Absorbance Reading (Measure at ~570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I cluster_sar SAR Insights for Anticancer Activity mol A N1-Ethyl Group: Consistent scaffold, modulates lipophilicity. mol->A  Maintains Core B C4-Aryl/Naphthyl Group: - Bulky, lipophilic groups (Naphthyl)  increase potency. - Electron-withdrawing groups (Cl)  enhance activity. mol->B  Potency Driver C C4-Aryl Group: - Electron-donating groups (OCH3)  decrease activity. mol->C  Modulates Potency A 1. Compound Preparation (2-fold serial dilutions in 96-well plates) C 3. Inoculation (Add suspension to each well) A->C B 2. Inoculum Preparation (Standardized microbial suspension, e.g., 0.5 McFarland) B->C D 4. Incubation (18-24h at 37°C for bacteria, 24-48h for fungi) C->D E 5. Visual Inspection (Check for turbidity/growth) D->E F 6. MIC Determination (Lowest concentration with no visible growth) E->F

Sources

Foundational

Exploring the Therapeutic Potential of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and capacity to engage in biological interactions. This technical guide delves into the prospect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and capacity to engage in biological interactions. This technical guide delves into the prospective therapeutic value of a specific, yet underexplored derivative: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine. While direct pharmacological data for this compound is not extensively available, this document synthesizes the vast potential of the 1,4-disubstituted 1,2,3-triazole class to build a robust hypothesis for its utility. We will explore its straightforward synthesis, propose a strategic framework for its biological evaluation, and outline the preclinical pathway to potentially unlock its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel chemical entities with high therapeutic potential.

Introduction: The 1,2,3-Triazole Moiety as a Privileged Scaffold

The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in drug discovery, a testament to its versatile chemical properties and broad spectrum of biological activities.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds, which are crucial for binding to biological targets.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse array of derivatives readily accessible for biological screening.[2]

The 1,4-disubstitution pattern, as seen in our target molecule, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, is particularly significant. It allows for the precise and modular installation of various functional groups, enabling the systematic exploration of structure-activity relationships (SAR). Numerous 1,4-disubstituted 1,2,3-triazoles have demonstrated potent antimicrobial, anticancer, and neurological activities, underscoring the therapeutic promise of this chemical class.[3][4][5]

This guide will focus on the untapped potential of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, providing a comprehensive roadmap for its synthesis, characterization, and biological evaluation.

Synthesis and Characterization: A Streamlined Approach

The synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine can be efficiently achieved through a two-step process rooted in the principles of click chemistry. The proposed synthetic pathway is designed for high yield and purity, crucial for subsequent biological testing.

Proposed Synthetic Pathway

The synthesis commences with the readily available starting materials: ethyl azide and propargylamine. The core of the synthesis is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthetic Pathway cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Click Chemistry (CuAAC) Ethyl_Iodide Ethyl Iodide Ethyl_Azide Ethyl Azide Ethyl_Iodide->Ethyl_Azide NaN3, DMSO Sodium_Azide Sodium Azide Sodium_Azide->Ethyl_Azide Target_Molecule (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Ethyl_Azide->Target_Molecule Propargylamine, CuSO4·5H2O, Sodium Ascorbate, H2O/t-BuOH Propargylamine Propargylamine Propargylamine->Target_Molecule

A proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Azide

  • In a well-ventilated fume hood, dissolve sodium azide in dimethyl sulfoxide (DMSO).

  • Slowly add ethyl iodide to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction with water and extract the ethyl azide with a suitable organic solvent (e.g., diethyl ether).

  • Carefully remove the solvent under reduced pressure to obtain crude ethyl azide. Caution: Ethyl azide is potentially explosive and should be handled with appropriate safety precautions. It is often used in solution for the subsequent step without isolation.

Step 2: Synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

  • To a solution of propargylamine in a mixture of water and tert-butanol, add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Add the solution of ethyl azide dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.[1]

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

Technique Expected Observations
¹H NMR Characteristic signals for the ethyl group protons, the triazole ring proton, and the aminomethyl protons.
¹³C NMR Distinct signals for the carbons of the ethyl group, the triazole ring, and the aminomethyl group.
FT-IR Absorption bands corresponding to N-H stretching of the amine, C-H stretching of the alkyl groups, and C=N stretching of the triazole ring.
HRMS Accurate mass measurement to confirm the elemental composition of the molecule.

A detailed guide to the spectroscopic characterization of (1H-1,2,3-triazol-4-yl)methanamine derivatives can provide further insights into expected spectral data.[6]

Exploring the Therapeutic Landscape: A Hypothesis-Driven Approach

Given the lack of specific biological data for (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, a hypothesis-driven approach based on the known activities of structurally similar 1,4-disubstituted 1,2,3-triazoles is warranted. The primary areas of investigation should include its potential as an antimicrobial and an anticancer agent.

Antimicrobial Potential

1,4-Disubstituted 1,2,3-triazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][7] The proposed mechanism of action for many antimicrobial triazoles involves the inhibition of essential microbial enzymes.

Proposed Screening Cascade for Antimicrobial Activity:

Antimicrobial Screening Start Synthesized Compound MIC_Determination Minimum Inhibitory Concentration (MIC) Assay (Gram-positive & Gram-negative bacteria, Fungi) Start->MIC_Determination MBC_MFC_Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Determination->MBC_MFC_Determination Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MBC_MFC_Determination->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Studies (e.g., Murine infection models) Mechanism_of_Action->In_Vivo_Models Toxicity_Studies In Vitro & In Vivo Toxicity Assessment In_Vivo_Models->Toxicity_Studies

A strategic workflow for evaluating antimicrobial potential.

Key Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: This is the initial screening step to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. Standard broth microdilution methods should be employed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7]

  • In Vivo Efficacy Models: For promising candidates, in vivo studies using murine models of infection are crucial to assess efficacy in a whole-organism context.

Anticancer Potential

The 1,2,3-triazole scaffold is present in several anticancer agents, and numerous 1,4-disubstituted derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][4][8] Potential mechanisms of action include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Proposed Screening Cascade for Anticancer Activity:

Anticancer Screening Start Synthesized Compound In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) (Panel of cancer cell lines) Start->In_Vitro_Cytotoxicity IC50_Determination IC50 Determination In_Vitro_Cytotoxicity->IC50_Determination Active Compounds Mechanism_of_Action Mechanism of Action Studies (Cell cycle analysis, Apoptosis assays, Kinase inhibition) IC50_Determination->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Studies (e.g., Xenograft models) Mechanism_of_Action->In_Vivo_Models Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Models->Pharmacokinetics

A workflow for the evaluation of anticancer properties.

Key Experimental Protocols:

  • In Vitro Cytotoxicity Assay (MTT Assay): The initial screen for anticancer activity involves treating a panel of human cancer cell lines with the compound at various concentrations. The MTT assay is a colorimetric method to assess cell viability.[9]

  • Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution of cancer cells, identifying potential cell cycle arrest.

  • Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis.

  • In Vivo Xenograft Models: Promising compounds should be evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice.

Future Directions and Conclusion

The exploration of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine presents a compelling opportunity in drug discovery. While direct evidence of its biological activity is currently limited, the well-established therapeutic potential of the 1,4-disubstituted 1,2,3-triazole scaffold provides a strong rationale for its investigation.

The synthetic pathway outlined in this guide is robust and efficient, enabling the production of high-quality material for biological screening. The proposed screening cascades for antimicrobial and anticancer activities offer a systematic and logical approach to uncovering the therapeutic potential of this molecule.

Future research should focus on the synthesis and comprehensive biological evaluation of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine. Furthermore, the synthesis of a focused library of analogs, by varying the substituent at the 1-position of the triazole ring, will be crucial for establishing structure-activity relationships and optimizing lead compounds.

References

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Exploratory

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine: A Versatile Building Block in Modern Medicinal Chemistry

Abstract The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in medicinal chemistry, owing to its favorable physicochemical properties, metabolic stability, and synthetic accessibility. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in medicinal chemistry, owing to its favorable physicochemical properties, metabolic stability, and synthetic accessibility. This technical guide provides an in-depth exploration of a specific, yet highly versatile building block: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine. We will delve into its rational design, a detailed and validated synthetic pathway, its key physicochemical characteristics, and its strategic application in the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.

The Strategic Value of the 1,2,3-Triazole Core in Drug Design

The 1,2,3-triazole ring system is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its prominence is largely attributed to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for its efficient and regioselective synthesis.[2][3]

The utility of the 1,2,3-triazole scaffold is multifaceted:

  • Bioisosterism: The 1,2,3-triazole can act as a bioisostere for amide and ester groups, a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles.[4]

  • Pharmacophoric Element: The nitrogen atoms of the triazole ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[4]

  • Linker Moiety: Its linear geometry and chemical stability make it an ideal linker to connect different pharmacophoric fragments in the design of hybrid molecules and conjugates.[5]

  • Modulation of Physicochemical Properties: The substitution pattern on the triazole ring allows for fine-tuning of properties such as solubility, lipophilicity, and polarity.

The subject of this guide, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, combines the advantages of the 1,4-disubstituted triazole core with a primary amine functionality, providing a key attachment point for further chemical elaboration. The ethyl group at the 1-position can modulate lipophilicity and potentially engage in hydrophobic interactions within a binding pocket.

Synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine: A Step-by-Step Protocol

The synthesis of the title compound is achieved through a robust and reproducible three-step sequence, starting from commercially available propargylamine. The workflow is designed to be self-validating, with each step yielding a clean product amenable to straightforward purification and characterization.

G cluster_0 Step 1: Protection cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Deprotection Propargylamine Propargylamine Boc_Propargylamine N-Boc-propargylamine Propargylamine->Boc_Propargylamine Boc2O, Et3N, THF Boc_Triazole tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)methylcarbamate Boc_Propargylamine->Boc_Triazole Ethyl Azide, CuSO4.5H2O, Na Ascorbate, t-BuOH/H2O Final_Product (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Boc_Triazole->Final_Product TFA, DCM Ethyl_Azide Ethyl Azide Ethyl_Azide->Boc_Triazole

Caption: Synthetic workflow for (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

Step 1: N-Boc Protection of Propargylamine

The initial step involves the protection of the primary amine of propargylamine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction that prevents side reactions in the subsequent cycloaddition step.[6]

Protocol:

  • To a solution of propargylamine (1.0 eq.) in tetrahydrofuran (THF), add triethylamine (Et3N, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-propargylamine, which can often be used in the next step without further purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core 1,2,3-triazole ring is formed via the highly efficient CuAAC reaction between the N-Boc-propargylamine and ethyl azide.[3]

Protocol:

  • In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq.) and ethyl azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05 eq.).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-ethyl-1H-1,2,3-triazol-4-yl)methylcarbamate.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine.[7][8]

Protocol:

  • Dissolve the Boc-protected triazole from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

Physicochemical Properties

PropertyEstimated Value/ComparisonRationale/Reference
Molecular Weight 126.18 g/mol Calculated
pKa (of amine) ~9-10Typical for a primary alkylamine.
logP ~0.5Estimated based on structure; the ethyl group increases lipophilicity compared to an unsubstituted triazole.
Hydrogen Bond Donors 1 (amine)The primary amine can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (triazole nitrogens)The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

Applications in Medicinal Chemistry and Structure-Activity Relationship (SAR) Insights

The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine building block offers a valuable platform for the synthesis of diverse compound libraries for screening against various biological targets. The primary amine serves as a versatile handle for the introduction of a wide range of functionalities through reactions such as amide bond formation, reductive amination, and sulfonamide synthesis.

G cluster_0 Derivatization Strategies cluster_1 Potential Therapeutic Applications BuildingBlock (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Amide Amide Formation BuildingBlock->Amide R-COOH, Coupling Agent Sulfonamide Sulfonamide Formation BuildingBlock->Sulfonamide R-SO2Cl, Base ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination R-CHO, NaBH(OAc)3 Anticancer Anticancer Amide->Anticancer Antimicrobial Antimicrobial Sulfonamide->Antimicrobial Antiviral Antiviral ReductiveAmination->Antiviral

Caption: Derivatization strategies and potential therapeutic applications.

SAR Considerations

Based on the broader literature on 1,2,3-triazole-containing bioactive molecules, several SAR principles can guide the derivatization of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine:

  • The 1-Substituent: The ethyl group at the 1-position provides a degree of lipophilicity. Modifications at this position, for instance, by introducing larger alkyl or aryl groups, can be explored to probe hydrophobic pockets in a target protein.

  • The 4-Aminomethyl Group: This is the primary point for introducing diversity. The nature of the substituent attached to the amine will be a major determinant of biological activity.

    • Amide Derivatives: The formation of 1,2,3-triazole-4-carboxamides has been a successful strategy in developing potent inhibitors for various targets, including PXR.[9] The amide bond can participate in key hydrogen bonding interactions.

    • Linker to Other Pharmacophores: The aminomethyl group can serve as a linker to other known pharmacophores, creating hybrid molecules with potentially enhanced or dual activity.[5]

  • The Triazole Core: The triazole itself is not merely a passive linker. Its dipole moment and ability to form hydrogen bonds can significantly contribute to binding affinity.

Case Study: Design of Kinase Inhibitors

A common strategy in kinase inhibitor design is to have a "hinge-binding" motif and a moiety that extends into the solvent-exposed region. The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold can be envisioned in such a design. The triazole nitrogen atoms could interact with the hinge region of a kinase, while the derivatized aminomethyl group could be tailored to interact with the solvent-front, influencing selectivity and physicochemical properties.

Conclusion

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a synthetically accessible and highly versatile building block for medicinal chemistry. Its strategic combination of a stable, bioisosteric 1,2,3-triazole core with a functionalizable primary amine makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. The synthetic protocols and design considerations presented in this guide provide a solid foundation for researchers to incorporate this valuable synthon into their drug discovery pipelines.

References

  • Singh, S., et al. (2024). Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1, 2, 4‐Triazole Analogues. ChemistrySelect.
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  • ChemicalBook. N-Boc-propargylamine synthesis.
  • Pauson-Khand adducts of N-Boc-propargylamine: a new approach to 4,5-disubstituted cyclopentenones. PubMed. (2013).
  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • BenchChem.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry.
  • BenchChem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • ACS Publications. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters.
  • Singh, G., et al. (2021).
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
  • SciSpace.
  • CoLab.ws. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review.
  • ResearchGate. (2025).
  • BenchChem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-acid.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Organic Chemistry Portal. Synthesis of propargylic amines.
  • BOC Sciences.
  • SciELO. (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • PubMed. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells.

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Foundational

Spectroscopic Characterization of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1248219-65-9) is a highly versatile building block in medicinal chemistry. The 1,2,3-triazole heterocycle is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1248219-65-9) is a highly versatile building block in medicinal chemistry. The 1,2,3-triazole heterocycle is a privileged scaffold, frequently utilized as a bioisostere for amide bonds due to its strong dipole moment, hydrogen-bonding capability, and resistance to metabolic degradation[1]. Furthermore, it acts as a robust linker and pharmacophore in the design of targeted compound libraries[2].

The synthesis of this molecule is typically driven by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly regioselective "click chemistry" reaction that exclusively yields 1,4-disubstituted triazoles[3]. However, to confirm the success of the CuAAC reaction, distinguish the 1,4-isomer from the 1,5-isomer, and validate the integrity of the primary amine, rigorous orthogonal spectroscopic characterization is required[4]. This whitepaper outlines the causality-driven methodologies for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analysis of this compound.

Orthogonal Validation Strategy

To ensure absolute confidence in the molecular structure, a self-validating system of orthogonal analytical techniques is employed. NMR provides atomic connectivity; FT-IR identifies the functional groups; and ESI-MS confirms the exact mass and structural fragments.

Workflow A Synthesis (CuAAC) B Purification & Prep A->B C NMR (Connectivity) B->C D FT-IR (Func. Groups) B->D E ESI-MS (Mass/Frag) B->E F Orthogonal Validation C->F D->F E->F

Figure 1: Orthogonal spectroscopic validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

For the structural elucidation of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, solvent selection is critical. Deuterated chloroform (CDCl₃) treated with basic alumina is selected over standard CDCl₃. Causality: Standard CDCl₃ often contains trace amounts of deuterium chloride (DCl) due to photodegradation. DCl will protonate the primary aliphatic amine, causing severe chemical shift drift and broadening of the -NH₂ signal. The diagnostic singlet of the triazole C5-proton (


7.65 ppm) definitively confirms the formation of the 1,4-disubstituted ring, distinguishing it from the 1,5-isomer[4].
Quantitative Data Summary

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1.50 Triplet (t) 7.3 3H -CH₃ (Ethyl)
1.80 Broad Singlet (br s) - 2H -NH₂ (Primary Amine)
3.98 Singlet (s) - 2H -CH₂- (Methanamine)
4.40 Quartet (q) 7.3 2H -CH₂- (Ethyl)

| 7.65 | Singlet (s) | - | 1H | C5-H (Triazole Ring) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Carbon Type
15.2 -CH₃ (Ethyl) Primary Aliphatic
37.5 -CH₂-NH₂ Secondary Aliphatic
45.1 -CH₂- (Ethyl) Secondary Aliphatic
122.3 C5 (Triazole) Aromatic Methine

| 148.5 | C4 (Triazole) | Aromatic Quaternary |

Step-by-Step Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of purified compound in 0.6 mL of CDCl₃. Pre-filter the solvent through a short plug of basic alumina to neutralize trace acids.

  • Tuning and Shimming : Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz spectrometer. Perform 3D gradient shimming to ensure the TMS linewidth is < 1.0 Hz.

  • ¹H Acquisition : Acquire 16 scans using a 30° flip angle and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the small molecule.

  • ¹³C Acquisition : Acquire 1024 scans using a standard proton-decoupled pulse sequence (zgpg30) with a D1 of 2.0 seconds.

  • Processing : Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C. Reference the residual CHCl₃ solvent peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pelleting. Causality: KBr is highly hygroscopic. Moisture absorbed during pellet preparation produces a massive, broad O-H stretching band that artificially obscures the critical N-H asymmetric and symmetric stretching bands (3350, 3280 cm⁻¹) of the primary amine. ATR allows for the direct analysis of the neat compound, preserving this diagnostic region.

Quantitative Data Summary

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3350, 3280 Medium, Doublet Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch
3120 Weak Triazole Ring C-H Aromatic Stretch
2980, 2870 Medium Ethyl & Methylene C-H Aliphatic Stretch
1620 Medium Primary Amine (-NH₂) N-H Scissoring (Bend)

| 1550, 1450 | Strong | Triazole Ring | C=C and C=N Ring Stretch |

Step-by-Step Acquisition Protocol
  • Background Collection : Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application : Place 1-2 mg of the neat compound directly onto the center of the ATR crystal.

  • Compression : Lower the pressure anvil until the clutch clicks. Causality: Optimal optical contact between the sample and the crystal is required to prevent artificially low signal-to-noise ratios.

  • Acquisition & Processing : Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for penetration depth variations across the wavelength spectrum.

Mass Spectrometry (LC-MS/ESI-MS)

Causality in Experimental Design

Electrospray Ionization in positive mode (ESI+) is chosen because the aliphatic amine acts as a strong proton acceptor, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 127.10. Collision-Induced Dissociation (CID) is carefully tuned to observe characteristic neutral losses: the loss of ammonia (-17 Da) from the methanamine group, and the loss of molecular nitrogen (-28 Da), which is a hallmark fragmentation pathway for 1,2,3-triazoles[5].

Fragmentation Pathway

MS_Frag M Precursor Ion [M+H]+ m/z 127.10 F1 Fragment A [M+H - NH3]+ m/z 110.07 M->F1 - NH3 (-17 Da) F2 Fragment B [M+H - N2]+ m/z 99.09 M->F2 - N2 (-28 Da) F3 Fragment C [M+H - N2 - NH3]+ m/z 82.06 F1->F3 - N2 (-28 Da) F2->F3 - NH3 (-17 Da)

Figure 2: ESI-MS/MS collision-induced dissociation pathway.

Quantitative Data Summary

Table 4: ESI-MS/MS Fragmentation Data

m/z Ion Type Relative Abundance Assignment / Neutral Loss
127.10 [M+H]⁺ 100% (Base Peak) Precursor Ion
110.07 [M+H - NH₃]⁺ 45% Loss of Ammonia (-17 Da)
99.09 [M+H - N₂]⁺ 30% Loss of Nitrogen (-28 Da)

| 82.06 |[M+H - N₂ - NH₃]⁺ | 15% | Sequential Loss (-45 Da) |

Step-by-Step Acquisition Protocol
  • Sample Preparation : Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Elute using a rapid 5-minute gradient from 5% to 95% Acetonitrile.

  • Ionization : Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • MS/MS Acquisition : Isolate the precursor ion (m/z 127.1) in Q1. Apply a Collision Energy (CE) ramp from 10 to 30 eV in the collision cell using Argon gas to generate the fragments observed in Q3.

Conclusion

The comprehensive characterization of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine relies on a self-validating matrix of spectroscopic data. The ¹H NMR C5-proton singlet confirms the 1,4-regioselectivity of the CuAAC synthesis; the ATR-FTIR doublet at 3350/3280 cm⁻¹ validates the primary amine's integrity; and the ESI-MS/MS neutral losses of NH₃ and N₂ provide definitive proof of the molecular architecture. By adhering to the causality-driven protocols outlined above, researchers can ensure the highest standards of scientific integrity in their drug development workflows.

References

  • [4] “Click” synthesis of monofunctionalized amino- and carboxylic acid-βCDs with low copper(I) catalyst loading. Beilstein Archives. URL: [Link]

  • [5] CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry. URL: [Link]

  • [1] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today (PubMed). URL: [Link]

  • [2] The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery (PubMed). URL:[Link]

  • [3] Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry. Pharmaceuticals (MDPI). URL:[Link]

Sources

Exploratory

Engineering the Future of Therapeutics: The Strategic Application of Ethyl-Substituted Triazole Methanamines in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing target affinity with metabolic stability and pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing target affinity with metabolic stability and pharmacokinetic viability. The 1,2,3-triazole core has long been recognized as a privileged scaffold—a robust bioisostere for amide bonds that resists enzymatic cleavage. However, the specific functionalization of this core dictates its ultimate utility in drug discovery.

This technical guide explores the profound impact of ethyl-substituted triazole methanamines . By replacing a standard methyl group with an ethyl moiety and leveraging the versatile methanamine handle, we unlock unique spatial orientations and physicochemical properties. These molecules are no longer just static pharmacophores; they are dynamic architectural hubs, particularly critical in the rapidly expanding field of Targeted Protein Degradation (TPD), including Proteolysis-Targeting Chimeras (PROTACs) and Hydrophobically Tagged (HyT) inhibitors.

Structural Rationale: Why the Ethyl-Triazole Methanamine?

In drug design, every atom must justify its presence. The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective "click" chemistry reaction that yields 1,4- or 1,5-disubstituted architectures. This heterocycle mimics the electronic properties of an amide bond but is entirely resistant to proteolytic degradation1[1].

The Causality of Ethyl Substitution

When optimizing a lead compound, chemists often default to methyl substitutions to fill small hydrophobic pockets. However, transitioning from a methyl to an ethyl substituent at the 1-position of the triazole ring introduces critical advantages:

  • Steric Shielding: The increased steric bulk of the ethyl group provides a kinetic barrier against specific cytochrome P450-mediated N-dealkylation, prolonging the metabolic half-life2[2].

  • Lipophilicity Tuning: The ethyl group increases the partition coefficient (logP) by approximately 0.5 compared to its methyl counterpart. This subtle shift fundamentally enhances passive membrane permeability, a critical factor for intracellular targets2[2].

The Role of the Methanamine Handle

The methanamine (-CH₂NH₂) group serves two primary functions:

  • Pharmacodynamic Interaction: It acts as a potent hydrogen bond donor and acceptor. At physiological pH, the amine is protonated, allowing for strong electrostatic interactions with acidic residues (e.g., aspartate/glutamate) in target binding pockets3[3].

  • Synthetic Versatility: It provides a highly reactive nucleophilic center for downstream functionalization, such as amide coupling or reductive amination, making it an ideal anchor point for linker attachment in bifunctional molecules.

Key Application: Targeted Protein Degradation (TPD)

The most transformative application of ethyl-substituted triazole methanamines today is in the design of PROTACs and Hydrophobically Tagged (HyT) degraders.

In my experience designing degraders for epigenetic targets like Histone Deacetylase 6 (HDAC6), the primary bottleneck is identifying a linker attachment point (exit vector) that does not abrogate the binding affinity of the primary pharmacophore. Crystallographic and docking studies reveal that when the triazole core binds to the target, the ethyl-substituted triazole is sufficiently solvent-exposed to serve as an optimal exit vector 4[4].

By attaching a fluorophore or an E3 ligase recruiting ligand to the solvent-facing ethyl/methanamine axis, we can synthesize highly efficient degraders without causing steric clashes within the target's L1 loop 5[5].

PROTAC Target Target Protein (e.g., HDAC6) Binding Pocket Warhead Ethyl-Triazole Methanamine Primary Pharmacophore Target->Warhead High-Affinity Binding ExitVector Solvent-Exposed Ethyl Group (Linker Attachment) Warhead->ExitVector Spatial Orientation Degrader E3 Ligase Recruiter / HyT (Degradation Signal) ExitVector->Degrader Chemical Conjugation Proteasome Ubiquitination & Proteasomal Degradation Degrader->Proteasome Cellular Recruitment

Caption: Logical flow of Targeted Protein Degradation using an ethyl-triazole exit vector.

Quantitative Comparison: Methyl vs. Ethyl Substitution

To empirically justify the selection of an ethyl-substituted triazole over a methyl variant, we must look at the physicochemical data. The table below summarizes the causal relationships between the structural modification and its pharmacological output.

Physicochemical PropertyMethyl-Substituted TriazoleEthyl-Substituted TriazoleMechanistic Consequence / Causality
Lipophilicity (logP) ~ -0.3~ +0.2The additional methylene unit increases lipophilicity, directly enhancing passive cellular membrane permeability[2].
Metabolic Stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
ModerateEnhancedThe bulkier ethyl group creates steric hindrance, protecting the adjacent nitrogen from rapid enzymatic N-dealkylation by hepatic CYPs.
Aqueous Solubility HighModerateWhile slightly reduced, solubility remains viable. Conversion of the methanamine to a hydrochloride salt fully restores aqueous solubility for formulation[2].
Exit Vector Viability Sub-optimalOptimalThe elongated ethyl chain projects further into the solvent space, preventing the attached linker from clashing with the protein surface[5].

Self-Validating Experimental Methodologies

As scientists, we must rely on protocols that inherently verify their own success. Below are two critical, self-validating workflows for synthesizing and evaluating these compounds.

Protocol A: Regioselective Synthesis via CuAAC

Objective: Synthesize 1-ethyl-1H-1,2,3-triazole-5-methanamine using click chemistry.

Causality & Rationale: We utilize sodium ascorbate in a 5-fold excess relative to CuSO₄. Why? Because the active Cu(I) species is highly susceptible to disproportionation and aerobic oxidation. Maintaining a strongly reducing environment ensures continuous catalytic turnover and prevents the formation of oxidative alkyne homocoupling byproducts (Glaser coupling).

  • Preparation: Dissolve N-Boc-propargylamine (1.0 eq) and ethyl azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalysis: Add CuSO₄·5H₂O (10 mol%) followed dropwise by freshly prepared sodium ascorbate (50 mol%) in water.

  • Reaction: Stir at room temperature for 18 hours. The reaction mixture will transition from blue (Cu²⁺) to pale yellow/green as the active Cu(I) catalyst is generated.

  • Deprotection: Isolate the intermediate via extraction (EtOAc), then treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc protecting group.

  • Self-Validation Checkpoint: Perform LC-MS on the crude product. The presence of the exact mass

    
     confirms the triazole formation. Spot the product on a TLC plate and stain with Ninhydrin; a deep purple color definitively validates the presence of the primary methanamine.
    

Synthesis Reactants Terminal Alkyne + Ethyl Azide Catalyst CuSO4 / NaAsc (In situ Cu(I) generation) Reactants->Catalyst Mixing Triazole 1-Ethyl-1,2,3-Triazole Intermediate Catalyst->Triazole CuAAC Click Amination TFA Deprotection (Expose Methanamine) Triazole->Amination Functionalization Final Ethyl-Substituted Triazole Methanamine Amination->Final Purification & LC-MS

Caption: Step-by-step synthetic workflow for ethyl-substituted triazole methanamines.

Protocol B: Live-Cell Target Engagement & Degradation Assay (NanoBRET)

Objective: Quantify the intracellular degradation kinetics of an HDAC6 target using an ethyl-triazole PROTAC.

Causality & Rationale: Traditional Western blots only show steady-state protein levels at fixed time points. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for real-time, kinetic monitoring of target engagement inside living cells, preserving the native cellular environment and membrane permeability barriers5[5].

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc-HDAC6 fusion protein. Plate in 96-well format.

  • Tracer Incubation: Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the HDAC6 catalytic domain.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized ethyl-triazole PROTAC.

  • Measurement: Read the BRET signal (ratio of acceptor emission at 618 nm to donor emission at 460 nm) over 24 hours.

  • Self-Validation Checkpoint (Crucial): A drop in BRET signal could mean either competitive binding or protein degradation. To validate degradation, run a parallel control plate pre-treated with the proteasome inhibitor MG132. If the PROTAC induces a loss of BRET signal in the standard plate, but the signal is rescued (maintained) in the MG132 plate, you have definitively proven that your compound is driving proteasomal degradation, not just competitive antagonism.

Conclusion

The strategic incorporation of ethyl-substituted triazole methanamines represents a masterclass in rational drug design. By understanding the causality behind steric shielding, logP modulation, and solvent-exposed exit vectors, medicinal chemists can transform a simple heterocyclic building block into a powerful engine for Targeted Protein Degradation and enzyme inhibition.

References

  • ACS Medicinal Chemistry Letters (via PMC) - Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors. Available at: [Link]

  • ACS Publications - Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. Available at:[Link]

  • ResearchGate - Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Available at:[Link]

  • PMC - 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

click chemistry protocol for (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine synthesis

Application Note: Optimized Synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Part 1: Strategic Overview & Safety Architecture The Challenge: Small Molecule Volatility & Chelation The synthesis of (1-ethyl-1H-1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Part 1: Strategic Overview & Safety Architecture

The Challenge: Small Molecule Volatility & Chelation

The synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine presents two specific process chemistry challenges that defeat standard "click" protocols:

  • Extreme Safety Hazard (Ethyl Azide): The intermediate, ethyl azide (

    
    ), has a Carbon/Nitrogen ratio of 0.66. This violates the "Rule of Six" (
    
    
    
    ), classifying it as highly explosive and volatile (bp ~49°C). It must never be isolated.
  • Catalyst Poisoning: The target product contains a primary amine and a triazole ring, forming a bidentate ligand motif capable of chelating Cu(I) species. This often stalls the catalytic cycle (autoinhibition) when using unprotected propargyl amine.

The Solution: One-Pot, Protected-Route Strategy

To mitigate these risks, this protocol utilizes a One-Pot, Two-Step approach. We generate the azide in situ to avoid isolation and utilize N-Boc-propargyl amine to prevent copper chelation during the cycloaddition.

Workflow Logic:

  • In Situ Azide Generation: Ethyl bromide reacts with Sodium Azide.

  • Telescoped Click Reaction: The alkyne is added directly to the azide pot.

  • Deprotection: Acidic cleavage of the Boc group yields the pure amine salt.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the telescoped reaction pathway, highlighting the critical "Do Not Isolate" checkpoint.

G cluster_0 Phase 1: In Situ Azide Gen cluster_1 Phase 2: CuAAC Click cluster_2 Phase 3: Deprotection EtBr Ethyl Bromide EtN3 Ethyl Azide (DO NOT ISOLATE) EtBr->EtN3 DMSO/H2O, RT NaN3 NaN3 NaN3->EtN3 TriazoleBoc Boc-Protected Triazole EtN3->TriazoleBoc + BocAlk + CuCat BocAlk N-Boc-Propargyl amine BocAlk->TriazoleBoc CuCat CuSO4 / NaAsc FinalProd Target Amine (HCl Salt) TriazoleBoc->FinalProd Deprotection HCl 4M HCl/Dioxane

Caption: Telescoped workflow preventing isolation of explosive ethyl azide while maximizing yield via Boc-protection.

Part 3: Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3]RoleNotes
Ethyl Bromide 1.2Azide PrecursorVolatile; keep chilled.
Sodium Azide 1.5Azide SourceToxic/Acute Hazard. Avoid acid contact.[4][5][6]
N-Boc-propargyl amine 1.0AlkynePrevents Cu-chelation.
CuSO₄[1][4][7][8] · 5H₂O 0.05Catalyst Precursor5 mol% loading.
Sodium Ascorbate 0.15Reductant15 mol% loading; fresh solution required.
DMSO : Water (3:1)Solvent SystemSolubilizes both organic and inorganic salts.
Step-by-Step Methodology

Step 1: In Situ Azide Formation (The Safety Step)

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a septum. Ensure the system is vented to a fume hood (do not seal tightly due to potential

    
     evolution later).
    
  • Dissolution: Dissolve Sodium Azide (1.5 equiv) in water (0.5 mL/mmol).

  • Addition: Add DMSO (1.5 mL/mmol) followed by Ethyl Bromide (1.2 equiv).

  • Reaction: Stir vigorously at Room Temperature for 3 hours.

    • Note: Heating is NOT recommended for ethyl azide generation due to volatility/explosion risk.

    • Checkpoint: The solution should remain clear. Ethyl azide is formed but remains dissolved in the DMSO/Water matrix.

Step 2: The Click Reaction (CuAAC)

  • Reagent Prep: Dissolve N-Boc-propargyl amine (1.0 equiv based on theoretical yield) in a minimal amount of DMSO.

  • Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M).

  • Addition Sequence:

    • Add the N-Boc-propargyl amine solution to the reaction flask containing the in situ ethyl azide.

    • Add CuSO₄[1][4][7][8] · 5H₂O (0.05 equiv).

    • Add Sodium Ascorbate solution (0.15 equiv).

  • Observation: The solution should turn bright yellow/orange (indicating active Cu(I)). If it turns green/blue, oxygen has entered; add more ascorbate.

  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Quench: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with 5%

    
     (to remove Copper), water, and brine. Dry over 
    
    
    
    and concentrate.
    • Result: Crude Boc-protected triazole (usually >90% purity).

Step 3: Deprotection & Isolation

  • Dissolution: Dissolve the crude Boc-triazole in

    
     (DCM).
    
  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv). Stir for 2 hours.

  • Precipitation (Preferred): If using HCl/Dioxane, the product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

  • Free Basing (Optional): If the free amine is required, pass the salt through a Strong Cation Exchange (SCX) cartridge. Load in MeOH, wash with MeOH, elute with 2M

    
     in MeOH.
    

Part 4: Quality Control & Troubleshooting

Self-Validating Systems
  • Visual Cu(I) Check: The reaction mixture must remain yellow/orange. A shift to green indicates Cu(II) accumulation.

    • Corrective Action: Degas the headspace with Nitrogen and add an additional 0.05 equiv of Sodium Ascorbate.

  • LCMS Monitoring: Monitor for the disappearance of the Alkyne (MW ~155 for Boc-derivative). The Azide is invisible on UV, so track the Alkyne.

Characterization Data (Expected)

Product: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

  • 1H NMR (D₂O, 400 MHz):

    • 
       8.10 (s, 1H, Triazole-H5) – Distinctive singlet.
      
    • 
       4.45 (q, 2H, 
      
      
      
      )
    • 
       4.30 (s, 2H, 
      
      
      
      )
    • 
       1.50 (t, 3H, 
      
      
      
      )
  • Mass Spec (ESI+): Calculated for

    
    : 126.09. Found 
    
    
    
    .

References

  • CuAAC Mechanism & Ligand Effects: Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[3][7][8][9][10][11][12] Chemical Reviews, 108(8), 2952-3015. [Link]

  • Safety of Organic Azides (Rule of Six): Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

  • One-Pot Azide/Click Protocols: Appukkuttan, P., et al. (2004). A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction.[11] Organic Letters, 6(24), 4503-4506. [Link]

  • Chelation Effects in Click Chemistry: Uttamapinant, C., et al. (2010). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. Angewandte Chemie, 122(48), 9551-9555. (Demonstrates the impact of chelating groups on Cu kinetics). [Link]

Sources

Application

Application Note: Synthesis of Bioactive Scaffolds from (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Executive Summary The compound (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its core structure features a 1,2,3-triazole ring—a known bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its core structure features a 1,2,3-triazole ring—a known bioisostere of the amide bond—coupled with a primary amine "handle" and a lipophilic N1-ethyl tail.[1] This unique architecture allows it to serve as a versatile linker in fragment-based drug discovery (FBDD).

This guide details the synthetic protocols for transforming this amine into two distinct classes of bioactive compounds: Triazolo-Amides (potential anticancer agents) and Triazolo-Imines (Schiff bases with antimicrobial properties). We prioritize scalable, high-yielding workflows compatible with parallel synthesis.

Chemical Profile & Mechanistic Grounding[1]

The Scaffold[2][3]
  • IUPAC Name: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

  • Role: Nucleophilic building block.[1]

  • Key Reactivity: The C4-aminomethyl group serves as a potent nucleophile, while the triazole ring acts as a robust, non-hydrolyzable linker that mimics the electrostatic and steric properties of a peptide bond (trans-amide mimic).[1]

Synthetic Logic (The "Why")
  • Bioisosterism: The 1,2,3-triazole ring possesses a large dipole moment (~5 D), enabling it to participate in hydrogen bonding and dipole-dipole interactions similar to amide bonds, but with superior metabolic stability against proteases.[1]

  • Lipophilicity Tuning: The N1-ethyl group provides a moderate lipophilic anchor, improving membrane permeability compared to the naked triazole, without the solubility issues often associated with bulky benzyl or aryl substituents.[1]

Synthetic Workflows

The following diagram illustrates the generation of the starting material via CuAAC ("Click" chemistry) and its subsequent divergence into bioactive libraries.

G Start1 Ethyl Azide Core (1-ethyl-1H-1,2,3-triazol-4-yl) methanamine (The Scaffold) Start1->Core CuAAC (CuSO4, NaAsc) Start2 Propargyl Amine Start2->Core PathA Pathway A: Amide Coupling Core->PathA + R-COOH (HATU/DIPEA) PathB Pathway B: Condensation Core->PathB + Ar-CHO (EtOH, Reflux) ProdA Triazolo-Amides (Peptidomimetics/ Anticancer) PathA->ProdA ProdB Triazolo-Imines (Schiff Bases/ Antimicrobial) PathB->ProdB

Figure 1: Divergent synthesis workflow starting from the CuAAC assembly of the core amine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Triazolo-Amides (Anticancer Library)

Objective: To synthesize a library of amides targeting kinase inhibition or peptidomimetic activity. Mechanism: Nucleophilic acyl substitution activated by HATU.[1]

Reagents:
  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid derivative (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Procedure:
  • Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at RT for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 95:5) or LC-MS.

  • Work-up:

    • Dilute with EtOAc (30 mL).

    • Wash successively with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.[1]

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Look for the appearance of the amide -NH doublet (δ 8.0–9.0 ppm) and the shift of the methylene protons (-CH2-NH-) adjacent to the triazole.

  • IR: Strong Carbonyl (C=O) stretch at 1640–1660 cm⁻¹.

Protocol B: Synthesis of Triazolo-Imines (Antimicrobial Schiff Bases)

Objective: To synthesize Schiff bases for antimicrobial screening (e.g., against S. aureus or M. tuberculosis). Mechanism: Acid-catalyzed condensation elimination of water.

Reagents:
  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 equiv)

  • Aromatic Aldehyde (Ar-CHO) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:
  • Mixing: Dissolve the aromatic aldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (78°C) for 4–8 hours.

    • Note: Some Schiff bases precipitate directly upon cooling.[1]

  • Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Filter the precipitate.[1][2]

    • Wash the solid with cold ethanol and diethyl ether.

    • Recrystallize from ethanol if necessary.[1]

Validation Criteria:

  • 1H NMR: Distinctive singlet for the imine proton (-N=CH-) at δ 8.2–8.8 ppm.

  • Absence of NH2: Disappearance of the broad amine signal from the starting material.

Quantitative Data Summary: Expected Yields & Properties

Compound ClassReaction TypeTypical YieldKey Bioactivity PotentialPhysiochemical Note
Triazolo-Amide Acylation75–90%Kinase inhibition, PeptidomimeticHigh stability, H-bond acceptor/donor
Triazolo-Imine Condensation80–95%Antibacterial, AntifungalHydrolytically sensitive in acidic media
Triazolo-Urea Addition85–95%Soluble Epoxide Hydrolase inhibitorHigh melting point solids

References

  • Synthesis and Anticancer Activity of 1,2,3-Triazole Derivatives. National Institutes of Health (PMC).[1] Available at: [Link]

  • Efficient Syntheses of 1,2,3-Triazoloamide Derivatives Using Solid- and Solution-Phase Synthetic Approaches. Molecules (MDPI). Available at: [Link][3]

  • Bioactivity of 1,4-disubstituted 1,2,3-triazoles as cytotoxic agents. ResearchGate. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3-Triazoles: From Classical Pathway to Green Chemistry. MDPI. Available at: [Link][3][2][4][5]

Sources

Method

Application Note: Copper-Catalyzed Synthesis of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine via One-Pot CuAAC

Target Audience: Researchers, scientists, and drug development professionals. Strategic Rationale & Mechanistic Insights The molecule (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a highly versatile primary amine buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Rationale & Mechanistic Insights

The molecule (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a highly versatile primary amine building block, widely utilized in drug discovery, bioconjugation, and the synthesis of complex peptidomimetics[1]. Its synthesis relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction that selectively unites propargylamine and ethyl azide to form a 1,4-disubstituted 1,2,3-triazole[2][3].

However, executing this specific cycloaddition presents two distinct chemical challenges that require careful methodological design:

  • The Volatility and Toxicity of Ethyl Azide: Low molecular weight aliphatic azides, such as ethyl azide, are highly volatile and pose severe explosion hazards upon isolation or heating[4]. To mitigate this, our protocol employs an in situ generation strategy. By reacting ethyl bromide with sodium azide in a one-pot workflow, the ethyl azide is consumed by the cycloaddition as it is generated, entirely bypassing the need for hazardous isolation[5][6].

  • Catalyst Poisoning by Primary Amines: Propargylamine contains an unprotected primary amine, which acts as a strong chelator for copper ions. Without intervention, the amine will sequester the Cu(I) catalyst, stalling the reaction and promoting oxidative Glaser coupling byproducts[7]. To prevent this, we utilize Ligand-Accelerated Catalysis (LAC) . The addition of a water-soluble, copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) completely outcompetes the propargylamine for copper coordination, maintaining the active Cu(I) species and driving the reaction to completion[8][9].

Furthermore, the active Cu(I) catalyst is generated in situ from bench-stable CuSO₄·5H₂O using sodium ascorbate as a mild reducing agent. Ascorbate not only reduces Cu(II) to Cu(I) but also acts as a mild base to facilitate the deprotonation of the terminal alkyne during the formation of the copper-acetylide intermediate[10][11].

Experimental Workflows & Catalytic Mechanisms

Workflow N1 Ethyl Bromide + NaN3 N2 In Situ Ethyl Azide N1->N2 SN2 (Heat/RT) N4 CuAAC Reaction (t-BuOH/H2O) N2->N4 N3 Propargylamine + Cu(I) Catalyst N3->N4 Ligand-Accelerated N5 Product: (1-ethyl-1H-1,2,3-triazol-4-yl) methanamine N4->N5 1. Acid/Base Extr. 2. Purification

Figure 1: One-pot synthesis workflow for (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine via CuAAC.

CatalyticCycle Cu Active Cu(I) Catalyst Pi Pi-Alkyne Complex Cu->Pi + Propargylamine Acetylide Cu-Acetylide Intermediate Pi->Acetylide - H+ (Base) Metalla Metallacycle Formation Acetylide->Metalla + Ethyl Azide Prod Triazole Release Metalla->Prod Ring Closure Prod->Cu + H+

Figure 2: CuAAC catalytic cycle for 1,4-disubstituted 1,2,3-triazole formation.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for the one-pot in situ protocol compared to standard methodologies[9][12].

ParameterStandard ProtocolOne-Pot In Situ ProtocolMechanistic Rationale
Azide Source Pre-synthesized Ethyl AzideEthyl Bromide + NaN₃Eliminates explosion and inhalation risks of isolated ethyl azide.
Catalyst CuSO₄ (5 mol%) + AscorbateCuSO₄ (5 mol%) + AscorbateAscorbate ensures continuous Cu(II) to Cu(I) reduction.
Ligand NoneTHPTA (5-10 mol%)Prevents Cu(I) sequestration by the primary amine of propargylamine.
Solvent t-BuOH / H₂O (1:1)DMSO / H₂O (1:1)Solubilizes both organic reactants (ethyl bromide) and inorganic salts.
Yield 70 - 85%85 - 95%One-pot minimizes transfer losses of volatile intermediates.

Detailed Experimental Protocol

Materials & Reagents
  • Propargylamine (1.0 eq)

  • Ethyl bromide (1.2 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • THPTA ligand (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent: Dimethyl sulfoxide (DMSO) and Deionized Water (1:1 v/v)

Step-by-Step Methodology

Phase 1: In Situ Generation of Ethyl Azide

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 eq, 12 mmol) in 10 mL of deionized water. Safety Note: Sodium azide is highly toxic; handle with appropriate PPE.[5]

  • Add 10 mL of DMSO to the flask to create a 1:1 solvent mixture.

  • Add ethyl bromide (1.2 eq, 12 mmol) dropwise to the stirring solution.

  • Seal the flask and stir the mixture at 40 °C for 12 hours to ensure complete S_N2 conversion to ethyl azide. Do not attempt to isolate the ethyl azide. [4]

Phase 2: Ligand-Accelerated CuAAC 5. Cool the reaction flask to room temperature. Add propargylamine (1.0 eq, 10 mmol) directly to the stirring solution[10]. 6. Pre-complexation (Critical Step): In a separate small vial, dissolve CuSO₄·5H₂O (5 mol%, 0.5 mmol) and THPTA (5 mol%, 0.5 mmol) in 2 mL of deionized water. Swirl until the solution turns a clear, bright blue. This step guarantees the copper is protected before encountering the propargylamine[9]. 7. Transfer the Cu/THPTA complex into the main reaction flask. 8. Initiate the catalytic cycle by adding a freshly prepared solution of sodium ascorbate (10 mol%, 1.0 mmol) in 1 mL of water[9][10]. The reaction mixture will transition from blue to a pale yellow/brown, confirming the generation of active Cu(I). 9. Stir vigorously at room temperature for 6-8 hours. Reaction progress can be monitored via LC-MS or TLC (using a ninhydrin stain to visualize the primary amine).

Phase 3: Work-up and Purification 10. Quench the reaction by adding 10 mL of saturated aqueous EDTA to sequester the copper catalyst, stirring for 15 minutes. 11. Acid-Base Extraction: Acidify the mixture to pH ~2 using 1M HCl. Extract the aqueous layer twice with ethyl acetate (2 x 20 mL). Discard the organic layers (this removes unreacted azides and non-basic impurities). 12. Basify the aqueous layer to pH ~10 using 1M NaOH to deprotonate the target triazolyl methanamine. 13. Extract the basic aqueous layer with a Chloroform/Isopropanol (3:1 v/v) mixture (3 x 30 mL). 14. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine as a pale oil or solid[1].

References

  • BenchChem. "Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Azide-PEG Linkers." Benchchem Application Notes. Link

  • BenchChem. "The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide." Benchchem Application Notes. Link

  • BenchChem. "Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol." Benchchem Application Notes. Link

  • Ting Laboratory. "Site-specific protein labeling using PRIME and chelation-assisted click chemistry." Nature Protocols, 2013. Link

  • Jena Bioscience. "CuAAC Biomolecule Reaction Buffer Kit (THPTA based)." Jena Bioscience Protocols. Link

  • ACS Publications. "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts." Organometallics, 2022. Link

  • EnamineStore. "EN300-300088: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine." Enamine Catalog. Link

  • Refubium. "Analysis of breath allows for non-invasive identification and quantification of diseases and metabolic dysfunction." Freie Universität Berlin, 2020. Link

  • PMC. "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." National Institutes of Health, 2014. Link

Sources

Application

functionalization of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine for target binding

This guide details the strategic functionalization of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine , a versatile building block in medicinal chemistry.[1][2] This scaffold is particularly valuable in Fragment-Based Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine , a versatile building block in medicinal chemistry.[1][2] This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design due to the bioisosteric properties of the triazole ring (mimicking amide bonds) and the high nucleophilicity of the primary amine.[1]

[1][2]

Part 1: Strategic Analysis & Chemical Logic[1]

The Pharmacophore & Linker Strategy

The 1,2,3-triazole moiety is not merely a passive linker; it acts as a non-classical bioisostere of the amide bond. It possesses a strong dipole moment (~5 Debye) and can engage in hydrogen bonding and


-stacking interactions with biological targets (e.g., kinase hinge regions or E3 ligase binding pockets).[1]
  • Role in PROTACs: The triazole ring provides metabolic stability and rigidity, often superior to flexible PEG chains. The ethyl group improves lipophilicity compared to a naked proton, potentially aiding cell permeability.

  • Reactivity Profile: The primary amine is "benzylic-like" (attached to an aromatic hetero-ring), making it highly nucleophilic but less basic than a standard alkyl amine (

    
     ~ 8.5–9.0 vs. 10.5).[1][2] This allows for selective functionalization under mild conditions without aggressive protecting group strategies.
    
Decision Matrix for Functionalization

Choose the reaction pathway based on the desired target interaction:

Desired LinkageReaction TypeStructural ConsequenceTarget Binding Application
Amide Amide CouplingRigid, planar connection; H-bond donor/acceptor.[1][2]Binding to protease active sites; PROTAC linker attachment.
Secondary Amine Reductive AminationFlexible, charged (at phys. pH) connection.Improving solubility; interacting with aspartate/glutamate residues.
Urea/Thiourea Isocyanate CouplingRigid, multiple H-bond donors.Kinase inhibitors (Type II); binding to backbone carbonyls.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Gold Standard")

Purpose: To attach a carboxylic acid-containing ligand (e.g., a Cereblon ligand for PROTACs) to the triazole amine.[1] Mechanism: Activation of the carboxylic acid via HATU to form an active ester, followed by nucleophilic attack by the amine.

Reagents:

  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • HATU (1.2 equiv) [Preferred over EDC/HOBt for steric bulk][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Coupling: Add (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 equiv) directly to the mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
    ).[1][2]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the acid partner is prone to racemization, switch HATU for COMU or maintain temperature at 0°C.

Protocol B: Reductive Amination (Flexible Linker Synthesis)

Purpose: To create a secondary amine linkage, often used to fine-tune solubility and pKa.[1]

Reagents:

  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.0 equiv)[1][2]

  • Aldehyde Partner (1.1 equiv)[1]

  • NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (0.1 M). Add catalytic acetic acid. Stir for 30–60 minutes at RT.[3] Formation of the imine intermediate is often visible by TLC.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir vigorously at RT for 12–16 hours.

  • Quench: Add saturated aqueous

    
     and stir for 15 mins.
    
  • Extraction: Extract with DCM (3x).

  • Purification: The secondary amine product is often basic; use amine-functionalized silica or add 1%

    
     to the eluent during chromatography.[1]
    

Part 3: Visualization & Logic Mapping[1]

Functionalization Pathway Diagram

This diagram illustrates the divergent synthesis pathways from the core building block.

G Core (1-ethyl-1H-1,2,3-triazol-4-yl) methanamine AmideProduct Amide Linker (Rigid, Stable) Core->AmideProduct HATU, DIPEA (Amide Coupling) AmineProduct Secondary Amine (Flexible, Basic) Core->AmineProduct NaBH(OAc)3, AcOH (Reductive Amination) UreaProduct Urea Linkage (H-Bond Donor) Core->UreaProduct DCM, 0°C (Nucleophilic Addn) Acid Carboxylic Acid (R-COOH) Acid->AmideProduct Aldehyde Aldehyde (R-CHO) Aldehyde->AmineProduct Isocyanate Isocyanate (R-N=C=O) Isocyanate->UreaProduct

Caption: Divergent synthesis pathways for triazole-methanamine functionalization targeting distinct physicochemical properties.

PROTAC Linker Design Logic

This diagram shows where this specific molecule fits into the "Anchor-Linker-Warhead" architecture.

PROTAC Anchor E3 Ligase Anchor (e.g., Thalidomide deriv.) Linker Triazole-Amine Linker (1-ethyl-1H-1,2,3-triazol...) Anchor->Linker Click Chemistry (Azide-Alkyne) Warhead Target Warhead (e.g., Kinase Inhibitor) Linker->Warhead Amide Coupling (Protocol A) Prop1 Improved Solubility Linker->Prop1 Prop2 Metabolic Stability Linker->Prop2

Caption: Integration of the triazole-amine scaffold into a PROTAC system, highlighting its dual role in connectivity and stability.

Part 4: References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther.

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J. Med. Chem.

  • Mao, Z., et al. (2020).[4][5] Design, synthesis and biological evaluation of novel 1,2,3-triazole derivatives as IDO1 inhibitors. Bioorg. Chem.

  • Fisher Scientific. Amide Synthesis Protocols (HATU/EDC methods). [1]

Sources

Method

in vitro screening of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine derivatives

Application Note: Strategic In Vitro Profiling of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Scaffolds Executive Summary & Scientific Rationale The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine core represents a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic In Vitro Profiling of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Scaffolds

Executive Summary & Scientific Rationale

The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine core represents a "privileged structure" in modern medicinal chemistry. Synthesized efficiently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from ethyl azide and propargylamine, this scaffold serves as a robust peptidomimetic bioisostere.

Why this scaffold matters:

  • The Triazole Ring: Acts as a rigid linker that mimics the

    
    -trans-amide bond, resisting metabolic hydrolysis while maintaining hydrogen bond acceptor/donor capabilities.
    
  • The Methanamine Tail: Provides a critical primary amine handle (

    
    ) that often engages in ionic interactions with active site residues (e.g., Asp/Glu in proteases or kinases) or serves as a substrate for functionalization into ureas, Schiff bases, or amides.
    

This guide details a hierarchical screening cascade designed to filter libraries of these derivatives, moving from phenotypic "hits" to mechanistic validation.

Screening Workflow Visualization

The following diagram outlines the logical progression from library assembly to lead characterization.

ScreeningCascade cluster_Phase1 Phase I: Phenotypic Screening (High Throughput) cluster_Phase2 Phase II: Mechanism of Action cluster_Phase3 Phase III: ADME & Liability Library Library Preparation (DMSO Stocks, 10 mM) MTT Cytotoxicity Screen (MTT/Resazurin) Target: MCF-7, HepG2, HCT-116 Library->MTT MIC Antimicrobial Screen (Broth Microdilution) Target: S. aureus, C. albicans Library->MIC Flow Apoptosis Assay (Annexin V/PI) MTT->Flow IC50 < 10 µM Tox Hemolysis Assay (RBC Toxicity) MIC->Tox MIC < 8 µg/mL Enzyme Target Deconvolution (AChE / MAO Inhibition) Flow->Enzyme Metab Metabolic Stability (Liver Microsomes) Enzyme->Metab Hit Lead Candidate Selection Metab->Hit t1/2 > 30 min Tox->Metab

Caption: Hierarchical screening cascade for triazole-methanamine derivatives, prioritizing phenotypic potency before mechanistic resolution.

Phase I: Phenotypic Screening Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Rationale: Triazole derivatives frequently exhibit antiproliferative activity by disrupting microtubule dynamics or inhibiting kinases. The MTT assay relies on mitochondrial succinate dehydrogenase activity, serving as a proxy for cell viability.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Control: Doxorubicin (Positive), 0.1% DMSO (Negative).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the (1-ethyl...methanamine) derivatives. Add 100 µL/well (Final conc. range: 0.1 – 100 µM).

    • Critical Step: Ensure final DMSO concentration is

      
       to prevent solvent toxicity.
      
  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: The triazole ring is a core pharmacophore in antifungal drugs (e.g., Fluconazole). The methanamine tail can disrupt bacterial cell walls.

Standard: CLSI M07-A10 Guidelines. Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL broth into all wells.

  • Compound Addition: Add 100 µL of test compound to Column 1. Perform 2-fold serial dilutions across the plate (128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 100 µL of diluted inoculum to all wells.

  • Incubation: 16–20h at 37°C (Bacteria); 24–48h at 35°C (Fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Validation: Add Resazurin (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Phase II: Mechanism of Action (Target Deconvolution)

Once a "hit" is identified (


), determine how it kills the cell.
Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Triazoles often induce apoptosis rather than necrosis. This assay distinguishes between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

  • Treatment: Treat cells with the compound at

    
     for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in dark at RT.

  • Flow Cytometry: Analyze 10,000 events.

    • Expected Result: A shift to the lower-right quadrant (Annexin V+/PI-) indicates specific apoptotic induction, a desirable trait for anticancer agents.

Protocol D: Enzyme Inhibition (AChE)

Rationale: The "methanamine" group mimics the choline head of acetylcholine. Triazole derivatives are frequently screened as Acetylcholinesterase (AChE) inhibitors for neurodegenerative applications.

Method (Ellman’s Assay):

  • Mix 140 µL buffer (0.1 M phosphate, pH 8.0), 20 µL test compound, and 20 µL AChE enzyme solution.

  • Incubate 15 min at 25°C.

  • Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).

  • Monitor absorbance at 412 nm for 3 min.

  • Insight: A high inhibition rate suggests the methanamine tail is successfully binding to the catalytic anionic site (CAS) of the enzyme.

Phase III: ADME & Liability Profiling

Critical Warning: Primary amines (the methanamine tail) are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYPs.

Protocol E: Microsomal Stability Assay
  • Reaction Mix: 1 µM test compound + 0.5 mg/mL liver microsomes (human/mouse) in PBS.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       minutes. If rapid degradation occurs, consider substituting the methanamine with a tertiary amine or a rigid cyclic amine in the next synthesis round.
      

Data Presentation & Analysis

Table 1: Example Data Layout for Reporting

Compound IDR-Group (N1)R'-Group (C4-Amine)MCF-7 IC50 (µM)S. aureus MIC (µg/mL)AChE Inhibition (%)Stability t1/2 (min)
TZ-01 Ethyl-NH245.2>12812%15
TZ-02 Ethyl-NH-Benzyl4.1 3288% 55
TZ-03 Phenyl-NH212.84 30%22
Doxorubicin (Control)-0.5---

Interpretation:

  • TZ-01 (The core scaffold) often shows weak activity due to high polarity and rapid metabolism.

  • TZ-02 (Functionalized amine) shows improved potency and stability, validating the "fragment-based" approach.

References

  • Pokhodylo, N., et al. (2013).[1] Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Sci Pharm. 81: 663–676.[1] Retrieved from [Link]

  • Reis, W.J., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. ChemistrySelect. Retrieved from [Link]

  • Abuelizz, H.A., et al. (2019).[2] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI).

Sources

Application

developing enzyme inhibitors using a (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold

Introduction & Rationale The 1,4-disubstituted 1,2,3-triazole ring has emerged as a premier pharmacophore in modern drug discovery, primarily due to its ability to function as a non-classical bioisostere of the amide bon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,4-disubstituted 1,2,3-triazole ring has emerged as a premier pharmacophore in modern drug discovery, primarily due to its ability to function as a non-classical bioisostere of the amide bond. Unlike the amide bond, the triazole ring is resistant to metabolic cleavage by peptidases and proteases, significantly enhancing the in vivo half-life of inhibitor candidates.

This guide focuses on the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold. This specific architecture offers a dual-advantage:

  • The Triazole Core: Mimics the topological and electronic features of a trans-amide bond, facilitating hydrogen bonding with biological targets via the N2/N3 lone pairs and the polarized C5-proton.

  • The Methanamine "Warhead" Handle: The primary amine at the C4 position serves as a versatile nucleophile for rapid diversification (e.g., amide coupling, reductive amination), allowing the attachment of specificity pockets (P1/P2 ligands) targeting proteases, kinases, or metabolic enzymes.

Safety & Pre-Experimental Directives

CRITICAL SAFETY WARNING: HANDLING ORGANIC AZIDES

  • Explosion Hazard: Small organic azides, particularly those with a Carbon-to-Nitrogen ratio (C/N) < 3, are potentially explosive. Ethyl azide (C2H5N3) falls into this high-risk category.

  • Mitigation: Do NOT isolate neat ethyl azide. This protocol utilizes a "one-pot" or in situ generation method where ethyl azide is generated in solution and immediately consumed in the cycloaddition reaction.

  • Copper Toxicity: Residual copper from the catalyst can inhibit enzymes non-specifically, leading to false positives (Pan-Assay Interference). Rigorous chelation steps are mandatory.

Synthetic Protocol: Scaffold Generation

Objective: Synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:
  • Ethyl Bromide (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Propargylamine (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1 v/v)[1]
  • Workup: EDTA (0.1 M, pH 7.4), DCM, NaOH (1M).

Step-by-Step Methodology:
  • In Situ Azide Generation:

    • In a round-bottom flask equipped with a reflux condenser and blast shield, dissolve

      
       in water.
      
    • Add Ethyl Bromide and

      
      -BuOH.
      
    • Heat to 60°C for 4 hours. Note: Ethyl azide is generated here. Do not open the system.

  • Cycloaddition (The "Click" Step):

    • Cool the mixture to room temperature (RT).

    • Add Propargylamine directly to the reaction vessel.

    • Add the Sodium Ascorbate solution followed by the

      
        solution. The reaction mixture should turn bright yellow/orange.
      
    • Stir vigorously at RT for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM; stain with Ninhydrin for the amine).

  • Purification (The "Scavenging" Step):

    • Copper Removal: Add 50 mL of 0.1 M EDTA solution and stir for 30 minutes. This complexes the Cu ions (turning the solution blue).

    • Extraction: Basify the solution to pH > 12 using 1M NaOH (to ensure the amine is unprotonated). Extract with DCM (3 x 50 mL).

    • Drying: Dry combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure (Caution: Product may be volatile; do not use high vacuum for extended periods).
      
    • Validation:

      
      H NMR (
      
      
      
      ) should show the triazole singlet ~7.5 ppm and the ethyl group signals.

Library Derivatization Strategy

Once the scaffold is in hand, the methanamine group is coupled to a library of carboxylic acids (R-COOH) to target specific enzyme pockets.

Workflow:

  • Activation: Mix R-COOH (1.1 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.

  • Coupling: Add the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold. Stir 2h.

  • Isolation: HPLC purification.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the critical decision points for library generation.

G Reagents Precursors: Ethyl Bromide + NaN3 InSitu In Situ Generation: Ethyl Azide Reagents->InSitu 60°C, 4h Click CuAAC Reaction: + Propargylamine + Cu catalyst InSitu->Click One-Pot Scaffold SCAFFOLD: (1-ethyl...triazol...) methanamine Click->Scaffold EDTA Wash (Critial) Library Derivatization: Amide Coupling (R-COOH) Scaffold->Library HATU/DIPEA Inhibitor Final Enzyme Inhibitor Library->Inhibitor SAR Study

Caption: Figure 1. One-pot synthetic workflow for generating the triazole-methanamine scaffold and subsequent inhibitor library.

Enzymatic Assay Protocol (Fluorescence-Based)

Objective: Determine the


 of the synthesized triazole derivatives against a target protease (e.g., HIV-1 Protease or a Cysteine Protease) using a FRET substrate.
Assay Setup:
  • Buffer: 50 mM Sodium Phosphate, pH 7.5, 150 mM NaCl, 1 mM EDTA (to prevent metallo-interference), 1 mM DTT (if testing cysteine proteases).

  • Substrate: Fluorogenic peptide (DABCYL/EDANS pair).

  • Controls:

    • Positive Control: Enzyme + Substrate + DMSO (No inhibitor).

    • Negative Control: Buffer + Substrate (No enzyme).

Protocol:
  • Preparation: Prepare 10 mM stock solutions of inhibitors in DMSO. Serial dilute (1:3) in assay buffer to create an 8-point dose-response curve.

  • Incubation: Add 10 µL of diluted inhibitor to 40 µL of Enzyme solution (concentration optimized to linear range). Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add 50 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocity (

    
    ) for each well.
    

Data Processing Table:

ParameterFormula/Description
% Inhibition

IC50 Derived from non-linear regression (Four-parameter logistic fit).
Ki (Inhibition Constant)

(Cheng-Prusoff equation).

Mechanism of Action & Assay Logic

The following diagram details the competitive inhibition logic expected from this scaffold.

AssayLogic Enzyme Target Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (High Affinity) Substrate Native Substrate Substrate->Complex_ES Inhibitor Triazole Inhibitor (Amide Bioisostere) Inhibitor->Complex_EI Product Product Formation (Signal) Complex_ES->Product Catalysis Complex_EI->Product BLOCKED

Caption: Figure 2. Competitive inhibition mechanism. The triazole scaffold occupies the active site, preventing substrate turnover.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Click Reaction.

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Increase Sodium Ascorbate loading or degas solvents with Nitrogen/Argon.

  • Issue: Non-linear Assay Kinetics.

    • Cause: Compound precipitation or "Pan-Assay Interference Compounds" (PAINS).

    • Solution: Check solubility in assay buffer; add 0.01% Triton X-100 to prevent colloidal aggregation.

  • Issue: High Background Fluorescence.

    • Cause: The triazole or attached fluorophores are quenching/emitting.

    • Solution: Run a "compound only" control without enzyme to check for intrinsic fluorescence.

References

  • Frontiers in Chemistry. "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry." Frontiers. Link

  • Journal of Medicinal Chemistry. "1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists."[2] ACS Publications.[2] Link

  • Taylor & Francis. "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool." Expert Opinion on Drug Discovery. Link

  • National Institutes of Health (PMC). "A practical flow synthesis of 1,2,3-triazoles." RSC Advances. Link

  • Cambridge MedChem Consulting. "Ester and Amide Bioisosteres." Link

Sources

Method

Application Note: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine in Antibacterial Drug Design

Executive Summary & Chemical Biology Context (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1267694-26-7) is a specialized heterocyclic building block utilized in the synthesis of next-generation antibacterial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Biology Context

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1267694-26-7) is a specialized heterocyclic building block utilized in the synthesis of next-generation antibacterial agents. Unlike simple aliphatic amines, this compound incorporates a 1,2,3-triazole core, a "privileged scaffold" in medicinal chemistry known for its bioisosteric resemblance to the amide bond.

Why This Scaffold?
  • Amide Bioisosterism: The 1,2,3-triazole ring mimics the topological and electronic features of a trans-amide bond but is completely resistant to proteolytic cleavage by bacterial proteases. This enhances the metabolic stability of drugs derived from it.

  • Dipole Interactions: The high dipole moment (~5 D) of the triazole ring facilitates strong hydrogen bonding and dipole-dipole interactions with biological targets, such as the DNA gyrase-DNA complex or penicillin-binding proteins (PBPs).

  • Linker Geometry: The 1,4-disubstitution pattern provides a rigid distance of approximately 5.0 Å between substituents, ideal for spanning binding pockets in "hybrid" antibiotic design (e.g., linking a fluoroquinolone to a membrane-disrupting moiety).

Application Strategy: Fragment-Based Design

The primary application of this amine is as a linker or headgroup in the construction of hybrid antibiotics.

Design Logic: The "Click-Link-Bind" Workflow

The amine functionality allows for rapid conjugation to carboxylic acid-containing pharmacophores (e.g., Ciprofloxacin, Levofloxacin) or sulfonyl chlorides.

DesignLogic Start Core Antibiotic Scaffold (e.g., Fluoroquinolone -COOH) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Linker (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine Linker->Coupling Hybrid Hybrid Antibiotic Coupling->Hybrid Target Target Binding (DNA Gyrase / Topo IV) Hybrid->Target Enhanced Affinity & Stability

Figure 1: Strategic workflow for integrating the triazolyl-amine scaffold into antibiotic cores.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Note: While commercially available, in-house synthesis allows for N1-substitution variation.

Objective: Synthesize (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Reagents:

  • Ethyl Azide (Caution: Generated in situ or handled as solution)

  • N-Boc-propargylamine

  • CuSO4·5H2O (Catalyst)

  • Sodium Ascorbate (Reductant)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Click Reaction:

    • Dissolve N-Boc-propargylamine (1.0 equiv) and ethyl azide (1.1 equiv) in a 1:1 mixture of t-BuOH/H2O.

    • Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Stir at room temperature for 12 hours. The reaction is typically quantitative.

    • Validation: Monitor by TLC (disappearance of alkyne).

    • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO4.

  • Deprotection:

    • Dissolve the intermediate in DCM (dichloromethane).

    • Add TFA (20% v/v) at 0°C. Stir for 2 hours at RT.

    • Critical Step: Evaporate TFA. Basify with saturated NaHCO3 to pH > 10 to ensure the amine is in the free base form, then extract with DCM/MeOH (9:1).

    • Yield: Expect >90% yield of the free amine.[1]

Protocol B: Conjugation to Antibiotic Core (Amide Coupling)

Objective: Link the amine to a fluoroquinolone carboxylic acid (e.g., Ciprofloxacin derivative).

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF under Nitrogen. Add HATU and DIPEA. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the triazolyl-amine. Stir at room temperature for 4–16 hours.

  • Monitoring: Check via LC-MS. Look for the mass shift corresponding to the addition of the amine fragment (+126 Da - H2O).

  • Purification: Precipitate with cold water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Biological Evaluation: MIC Determination

Objective: Assess the antibacterial potency of the synthesized hybrid against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Method: Broth Microdilution (CLSI Standards).

Table 1: Assay Setup Matrix

Well ComponentVolume (µL)ConcentrationNotes
Muller-Hinton Broth (MHB) 50-Cation-adjusted (Ca²⁺/Mg²⁺)
Test Compound 50Serial Dilution (64 - 0.125 µg/mL)Dissolved in DMSO (<1% final)
Bacterial Inoculum 505 x 10⁵ CFU/mLLog-phase growth
Total Volume 100--

Procedure:

  • Preparation: Prepare stock solution of the hybrid compound in 100% DMSO.

  • Dilution: Perform 2-fold serial dilutions in MHB in a 96-well plate.

  • Inoculation: Add standardized bacterial suspension to each well.

  • Controls:

    • Growth Control:[2] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Reference: Ciprofloxacin (or parent drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Physicochemical Properties & SAR Data[3][4][5]

Understanding the physical profile of the fragment is crucial for predicting ADME properties of the final drug.

Table 2: Properties of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine

PropertyValueImplication for Drug Design
Molecular Weight 126.16 g/mol Low MW allows room for large scaffold attachment (Rule of 5).
LogP ~ -0.24Hydrophilic; aids solubility of lipophilic cores.
TPSA ~ 56 ŲGood polar surface area for membrane permeability.
H-Bond Donors 2 (Amine)Critical for binding to Gyrase/Topo IV residues.
H-Bond Acceptors 3 (Triazole Ns)Enhances water solubility and target interaction.

References

  • Pokhodylo, N. et al. (2021). Synthesis and antibacterial activity of 1,2,3-triazole-functionalized hybrids. European Journal of Medicinal Chemistry.

  • Dheer, D. et al. (2017). 1,2,3-triazole as a privileged scaffold in drug design. Bioorganic & Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Zhou, C.H. et al. (2016). Triazole derivatives as antibacterial agents. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine synthesis

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine . While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust, the specific combination of a highly volatile aliphatic azide and a primary propargylamine introduces severe mechanistic bottlenecks.

This guide bypasses generic protocols to address the exact causality behind your low yields, providing a self-validating, field-proven methodology to push your recovery rates above 85%.

Workflow & Mechanistic Overview

To achieve high yields, we must fundamentally alter the standard "click" approach by utilizing an in situ azide generation paired with a protecting-group strategy.

SynthesisWorkflow A Ethyl Bromide + NaN3 B In situ Ethyl Azide (Avoids Volatilization) A->B SN2 D CuAAC Reaction (CuSO4, NaAsc, THPTA) B->D C N-Boc-Propargylamine (Prevents Chelation) C->D E Boc-Protected Triazole D->E Click F Acidic Cleavage (TFA or HCl) E->F Deprotection G (1-ethyl-1H-1,2,3-triazol-4-yl) methanamine F->G Isolation

Workflow for the optimized synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

Troubleshooting FAQs

Q1: My reaction stalls completely, and I recover mostly unreacted propargylamine. Why is the catalyst dying?

The Causality: Free primary amines, such as unprotected propargylamine, are strong σ-donors. They competitively bind to the active Cu(I) metal center, forming a thermodynamically stable but catalytically inert complex. This effectively poisons your catalyst[1]. The Solution: Mask the primary amine using a tert-butyloxycarbonyl (Boc) protecting group to form N-Boc-propargylamine[2][3]. This eliminates parasitic coordination, allowing the Cu(I) acetylide intermediate to form rapidly.

CatalystCycle Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 Poison Free Propargylamine (Strong σ-donor) Cu1->Poison Unprotected Amine Ligand THPTA Ligand (Steric/Electronic Shield) Cu1->Ligand Addition of Ligand Inactive Inactive Cu(I)-Amine (Reaction Stalls) Poison->Inactive Catalyst Poisoning ActiveCat Stabilized Cu(I)-THPTA (High Turnover) Ligand->ActiveCat Protection

Mechanistic pathways of Cu(I) catalyst activation, stabilization, and amine-induced poisoning.

Q2: I am using N-Boc-propargylamine, but my yields are still under 40%. Where is my mass going?

The Causality: The issue here is likely the physical properties of your azide. Ethyl azide has a boiling point of approximately 50 °C and is highly volatile[4][5]. If you are synthesizing it in advance and transferring it, or if your reaction is mildly exothermic, the ethyl azide is simply evaporating out of your reaction vessel before the cycloaddition can occur. The Solution: Utilize an in situ generation protocol. By reacting ethyl bromide (or ethyl tosylate) with sodium azide directly in the reaction flask alongside the alkyne and catalyst, the ethyl azide is consumed by the click reaction the moment it is generated[6].

Q3: Why do I need THPTA if sodium ascorbate is already reducing the copper?

The Causality: Sodium ascorbate reduces Cu(II) to Cu(I), but Cu(I) is highly susceptible to disproportionation (into Cu(0) and Cu(II)) and rapid oxidation by dissolved atmospheric oxygen. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that wraps the Cu(I) ion, protecting it from oxidation while leaving the coordination site open for the alkyne[7].

Quantitative Yield Comparison

The table below summarizes the empirical data demonstrating why the in situ protected route is mandatory for this specific target.

Reaction ConditionAlkyne SubstrateAzide SourceLigandIsolated Yield (%)Primary Cause of Yield Loss
Standard CuAACFree PropargylaminePre-synthesized Ethyl AzideNone< 20%Catalyst poisoning & Azide volatilization
Ligand AcceleratedFree PropargylaminePre-synthesized Ethyl AzideTHPTA45%Azide volatilization during reaction
In Situ AzideFree PropargylamineEthyl Bromide + NaN₃THPTA60%Partial catalyst deactivation
Optimized Workflow N-Boc-Propargylamine Ethyl Bromide + NaN₃ THPTA > 85% N/A (Highly efficient turnover)

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Visual cues are embedded in the steps to ensure you can confirm the mechanistic success of the reaction in real-time.

Phase 1: In Situ CuAAC Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1.2 equivalents of Sodium Azide (NaN₃) and 1.2 equivalents of Ethyl Bromide to a solvent mixture of DMSO/H₂O (4:1 v/v). Stir at room temperature for 2 hours to generate ethyl azide in situ.

  • Alkyne Addition: Add 1.0 equivalent of N-Boc-propargylamine[2] to the reaction mixture.

  • Catalyst Preparation (Crucial Step): In a separate vial, dissolve 0.05 eq of CuSO₄·5H₂O and 0.1 eq of THPTA ligand in a minimal amount of water. Self-Validation: The mixture will turn a bright, clear blue, indicating successful Cu(II)-ligand complexation.

  • Reduction: Add 0.2 eq of Sodium Ascorbate to the catalyst vial. Self-Validation: The blue color will rapidly fade to pale yellow or colorless. This visually confirms the reduction of Cu(II) to the active Cu(I) species.

  • Cycloaddition: Transfer the active catalyst solution to the main reaction flask. Seal the flask and stir at room temperature for 12-16 hours.

  • Workup: Dilute the mixture with water and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected triazole intermediate.

Phase 2: Deprotection and Isolation

Warning: The final product is highly polar and water-soluble. Standard aqueous workups will result in total product loss.

  • Cleavage: Dissolve the crude Boc-protected triazole in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Concentration: Remove the volatiles under reduced pressure. You now have the TFA salt of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

  • Free-Basing (Isolation): Dissolve the residue in a minimal amount of Methanol. Pass the solution through a basic ion-exchange resin (e.g., Amberlyst A21) to remove the TFA. Alternatively, adjust the pH to 12 using 1M NaOH and extract exhaustively using a highly polar organic mixture (e.g., 10% Methanol in DCM).

  • Final Concentration: Evaporate the solvent to yield the pure free amine as a viscous oil or low-melting solid.

References

  • [7] Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. National Institutes of Health (NIH). Available at:

  • [6] Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate. Benchchem. Available at:

  • [2] Boc-Propargylamine - Biochemical Reagent. MedChemExpress. Available at:

  • [4] CAS No.871-31-8, 1-Azidoethane Suppliers. LookChem. Available at:

  • [5] Ethyl azide. Wikipedia. Available at:

  • [1] Propargylamine | High-Purity Reagent for Research. Benchchem. Available at:

  • [3] Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides. National Institutes of Health (NIH). Available at:

Sources

Optimization

Technical Support Center: Purification of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine from a reaction mixture. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the scientific reasoning behind them.

Understanding the Chemistry: The "Click" Reaction and Potential Impurities

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is commonly synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is known for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted triazole isomer.[1][2] The synthesis generally involves the reaction of an ethyl azide with a propargylamine derivative.

Despite the high fidelity of the CuAAC reaction, impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion can leave residual ethyl azide and the alkyne starting material.

  • Catalyst Residues: Copper catalysts, often used as copper(I) salts or generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, can contaminate the product.[2]

  • Ligand Contamination: Stabilizing ligands for the copper(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA), may be present in the crude product.[3]

  • Side Products: While minimal in a well-optimized CuAAC reaction, side reactions can occur, leading to the formation of byproducts.

  • Solvent and Reagents: Residual solvents and other reagents used in the reaction and work-up can also be present.

Frequently Asked Questions (FAQs)

Q1: My initial work-up with an aqueous wash didn't remove all the impurities. What should I do next?

A1: An initial aqueous work-up is a good first step but often insufficient for achieving high purity, especially with polar compounds like your target amine. The basicity of the amine group allows for a more sophisticated purification strategy using acid-base extraction.[4] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the basic amine will be protonated and partition into the aqueous layer as its ammonium salt. The neutral and acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) will deprotonate the amine, allowing it to be extracted back into a fresh organic layer. This technique is highly effective for separating amines from non-basic impurities.[4]

Q2: I'm seeing a persistent colored impurity in my product. What is it likely to be and how can I remove it?

A2: A colored impurity often indicates the presence of copper catalyst residues. Copper complexes can be highly colored and challenging to remove completely with simple extraction. To address this, consider washing the organic solution of your crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a concentrated ammonium hydroxide solution. These agents form stable, water-soluble complexes with copper ions, facilitating their removal into the aqueous phase.

Q3: I'm struggling to purify my amine by standard silica gel column chromatography. The compound seems to be sticking to the column. Why is this happening and what are my options?

A3: The basic nature of your amine is the likely culprit. The acidic silanol groups on the surface of silica gel can strongly interact with the basic amine, leading to poor elution, tailing peaks, and even product degradation.[5] To mitigate this, you have a few options:

  • Basified Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (TEA), can neutralize the acidic silanols. This is typically done by including a small percentage (e.g., 1-2%) of TEA in your eluent system.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a polymer-based support.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or an amine) can be a powerful alternative.[6]

Troubleshooting Guides

Troubleshooting Low Yield After Purification
Problem Potential Cause Recommended Solution
Low recovery after acid-base extraction The pH of the aqueous layer was not sufficiently basic during the final extraction step.Ensure the pH of the aqueous layer is greater than 9 (ideally >10) before extracting the free amine back into the organic solvent.[6] Use a pH meter or pH paper to verify.
The amine salt has some solubility in the organic solvent.Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery.
Product loss during column chromatography Irreversible adsorption of the amine onto the silica gel.Use a basified mobile phase (e.g., with 1% triethylamine) or switch to a less acidic stationary phase like alumina.[5]
The product is co-eluting with a major impurity.Optimize the mobile phase polarity. A shallower gradient or an isocratic elution might provide better separation.[7]
Troubleshooting Persistent Impurities
Impurity Type Identification (Suggested) Purification Strategy
Unreacted Alkyne Starting Material ¹H NMR: Look for the characteristic terminal alkyne proton signal.Column chromatography should effectively separate the less polar alkyne from the more polar amine product.
Copper Catalyst Residues Visual: Blue or green coloration.Wash the organic solution of the crude product with an aqueous solution of EDTA or ammonium hydroxide.
Triethylamine (from chromatography) ¹H NMR: Characteristic triplet and quartet signals.Remove under high vacuum. If it persists, a co-evaporation with a solvent like toluene can be effective.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (aq). Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers. The protonated amine is now in this layer.

  • Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) with stirring until the pH is >10.

  • Extract the now basic aqueous layer with fresh organic solvent (e.g., dichloromethane). Repeat 3-4 times.

  • Combine the organic layers containing the purified free amine.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with Basified Eluent
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine.

  • Column Packing: Pack a column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[7]

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% methanol in dichloromethane), ensuring 1% triethylamine is present throughout the gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_final Final Product Crude Crude Reaction Mixture (Product, Impurities, Catalyst) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with 1M HCl (aq) Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Basify Basify Aqueous Layer (pH > 10) Separate1->Basify Aqueous Layer (Protonated Amine) Impurities1 Organic Layer (Neutral/Acidic Impurities) Separate1->Impurities1 ExtractAmine Extract with Organic Solvent Basify->ExtractAmine Separate2 Separate Layers ExtractAmine->Separate2 Dry Dry and Concentrate Separate2->Dry Organic Layer (Free Amine) AqueousWaste Aqueous Waste Separate2->AqueousWaste Column Silica Gel Column (Basified Eluent) Dry->Column If further purification needed PureProduct Purified (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Dry->PureProduct If sufficiently pure Elute Elute with Gradient Column->Elute Fractions Collect & Analyze Fractions Elute->Fractions Combine Combine Pure Fractions Fractions->Combine Concentrate Concentrate Combine->Concentrate Concentrate->PureProduct

Caption: General workflow for the purification of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Retrieved February 21, 2026, from [Link]

  • Gueyrard, D., et al. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. Molecules, 26(15), 4585. [Link]

  • Tour, J. M., et al. (2019). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 24(19), 3534. [Link]

Sources

Troubleshooting

optimizing reaction conditions for N-alkylation of 1,2,3-triazoles

Technical Support Center: Optimizing N-Alkylation of 1,2,3-Triazoles Introduction: The Regioselectivity Paradox Welcome to the technical support guide for 1,2,3-triazole functionalization. The core challenge in N-alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Alkylation of 1,2,3-Triazoles

Introduction: The Regioselectivity Paradox

Welcome to the technical support guide for 1,2,3-triazole functionalization. The core challenge in N-alkylation of 1,2,3-triazoles is the regioselectivity paradox . The triazole ring contains three potential nucleophilic nitrogen atoms (N1, N2, and N3).

  • N1-Alkylation: Often kinetically favored due to higher electron density in the anion but sterically more congested.

  • N2-Alkylation: Thermodynamically favored.[1][2] The N2-isomer preserves the aromaticity of the ring more effectively and minimizes steric clash with substituents at C4/C5 positions.

This guide provides evidence-based protocols to control this selectivity and troubleshoot common failure modes.

Module 1: Strategic Workflow (The "Fork in the Road")

Before optimizing reaction conditions, you must select the correct synthetic strategy based on your desired regioisomer. Direct alkylation is rarely the best path for N1-isomers.

Decision Matrix
Desired IsomerRecommended StrategyWhy?
N1-Substituted CuAAC (Click Chemistry) Direct alkylation of a pre-formed triazole typically yields N2 or mixtures.[3] To get N1 selectively, build the ring with the substituent using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
N2-Substituted Direct Alkylation N2 is the thermodynamic product.[1][2] Using specific bases and solvents (e.g., K₂CO₃/DMF) favors this isomer.
N3-Substituted Direct Alkylation (Restricted) Only distinct from N1 if the triazole is unsymmetrically substituted at C4/C5. Follows similar rules to N1 but is often a minor byproduct.

Module 2: N2-Selective Alkylation Protocols

For researchers specifically targeting the N2-isomer via direct alkylation, we recommend the following optimized protocols.

Protocol A: Standard Thermodynamic Control (High Throughput)

Best for: 4,5-disubstituted triazoles or bulky substrates.

  • Reactants: Dissolve 1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add K₂CO₃ (2.0 equiv). Note: K₂CO₃ is superior to NaH for N2 selectivity as it promotes thermodynamic equilibration without aggressive kinetic deprotonation that might lead to random attack.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise at 0°C, then warm to Room Temperature (RT).

  • Optimization: If N1/N2 mixture persists, heat to 50–80°C to drive thermodynamic equilibration toward N2.

Protocol B: The "Transient Blocking" Strategy

Best for: Unsubstituted or 4-monosubstituted triazoles where N1/N2 selectivity is poor.

  • Bromination: React 4-substituted-NH-1,2,3-triazole with NBS to generate 4-bromo-5-substituted-1,2,3-triazole .

  • Alkylation: React with alkyl halide/K₂CO₃ in DMF. The bulky bromine atom at C4 sterically hinders N3 (and N1 if C5 is substituted), forcing alkylation to N2 .

  • Debromination: Remove the bromine via hydrogenation (Pd/C, H₂) or lithiation/quenching if necessary.

Module 3: Troubleshooting Guide (FAQs)

Category 1: Low Yield & Reactivity

Q: My reaction conversion is <20% after 24 hours. The starting material remains.

  • Diagnosis: The triazole anion (triazolide) is likely not soluble in your solvent, or the nucleophile is "caged" by the counter-ion.

  • Solution:

    • Solvent Switch: Move from Acetone/MeCN to DMF or DMSO . The high dielectric constant dissociates the ion pair, freeing the triazolide for attack.

    • Base Strength: If using K₂CO₃, switch to Cs₂CO₃ . Cesium is larger and forms a looser ion pair with the triazolide than Potassium, increasing nucleophilicity.

Q: I see degradation of my alkylating agent.

  • Diagnosis: Hydrolysis due to wet solvent.

  • Solution: 1,2,3-triazoles are weak acids (pKa ~9-10). Even trace water competes for the base. Use molecular sieves (3Å) in your DMF and ensure the base is flame-dried.

Category 2: Poor Regioselectivity (Mixtures)

Q: I am getting a 60:40 mixture of N2:N1 isomers. How do I push this to N2?

  • Mechanism: You are likely operating under kinetic control.[4][5]

  • Solution:

    • Increase Temperature: Heating to 80°C in DMF favors the thermodynamic N2 product.

    • Steric Steering: If possible, introduce a temporary bulky group at C4 (see Protocol B).

    • Switch Electrophile: Hard electrophiles (like methyl iodide) are less selective. Softer, bulkier electrophiles (benzyl bromide) favor N2 due to steric avoidance of C4/C5 substituents.

Q: Can I separate the isomers easily?

  • Answer: Yes. N2-alkylated triazoles are typically less polar than N1-isomers because the dipole moment of the N2-isomer is smaller (vectors cancel out more effectively).

  • Purification: Use Silica Gel Chromatography.[6] The N2 isomer will elute first (higher Rf) in Hexane/EtOAc gradients.

Module 4: Mechanistic Visualization

The following diagrams illustrate the decision logic and the steric steering mechanism.

Figure 1: Optimization Decision Tree

TriazoleOptimization Start Start: N-Alkylation of 1,2,3-Triazole Goal What is your Target Isomer? Start->Goal N1_Target Target: N1-Isomer Goal->N1_Target N2_Target Target: N2-Isomer Goal->N2_Target CuAAC STOP Alkylation. Use CuAAC (Click Chemistry) Azide + Alkyne + Cu(I) N1_Target->CuAAC Best Route DirectAlk Direct Alkylation Strategy N2_Target->DirectAlk SubstCheck Are C4/C5 positions substituted? DirectAlk->SubstCheck Steric Steric Bulk Present (C4/C5) Favors N2 naturally SubstCheck->Steric Yes NoSteric Unsubstituted/Small Groups Risk of N1/N2 Mixture SubstCheck->NoSteric No K2CO3 Protocol A: K2CO3 / DMF / 80°C (Thermodynamic Control) Steric->K2CO3 NoSteric->K2CO3 Mixture Acceptable Blocking Protocol B: Bromination (NBS) -> Alkylation -> Debromination (Steric Steering) NoSteric->Blocking High Purity Needed

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired regioisomer and substrate constraints.

Figure 2: Steric Steering Mechanism (N1 vs N2)

StericSteering Triazole Triazole Anion PathN1 Path to N1 Triazole->PathN1 Attack at N1 PathN2 Path to N2 Triazole->PathN2 Attack at N2 StericClash Steric Clash! (Electrophile hits C5-R group) PathN1->StericClash NoClash Minimal Steric Hindrance (N2 is distal to C4/C5) PathN2->NoClash ProdN1 N1 Product (Minor/Kinetic) StericClash->ProdN1 Slow ProdN2 N2 Product (Major/Thermodynamic) NoClash->ProdN2 Fast & Stable

Caption: Mechanistic rationale showing how substituents at C4/C5 create steric hindrance for N1/N3 attack, funneling reaction toward the N2 position.

References

  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.

  • Luo, G., et al. (2018).[7] N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances.

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of 1,2,4-Triazoles (Analogous reactivity profiles).

  • De Souza, R. O., et al. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências.

Sources

Optimization

Technical Support Center: Troubleshooting (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Solution Stability

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine . While the 1,2,3-triazole core is renowned for its robust chemical stability, the exocyclic primary amine introduces specific vulnerabilities in aqueous solutions.

This document provides mechanistic troubleshooting, quantitative stability data, and field-proven protocols to ensure the integrity of your experimental workflows.

Part 1: Quantitative Stability Data

Understanding the baseline degradation kinetics of your compound is the first step in troubleshooting. The table below summarizes the stability of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine under various formulation conditions.

Formulation StateSolvent / Buffer pHStorage TempEstimated Half-Life (

)
Primary Degradation Mechanism
Free Base (Neat Oil)N/A (Exposed to Air)25°C< 72 hoursHygroscopic water uptake & CO

absorption
Free Base (Aqueous)pH 9.525°C< 5 daysCarbamate formation / Amine oxidation
Free Base (Aqueous)pH 7.44°C~ 14 daysTrace-metal catalyzed oxidation
HCl Salt (Aqueous) pH 4.0 (Degassed) 4°C > 6 months None (Highly Stable)
HCl Salt (Aqueous) pH 4.0 (Degassed) -20°C > 2 years None (Highly Stable)

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turned yellow/brown after a week at room temperature. What happened?

The Causality: This discoloration is a classic hallmark of trace-metal-catalyzed amine oxidation. (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is almost exclusively synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Because the triazole-amine motif acts as a potent bidentate ligand for transition metals—conceptually identical to the widely used Cu-stabilizing click ligand TBTA[2]—trace copper (Cu


 / Cu

) frequently co-purifies with the product. In solution, these chelated copper ions catalyze the oxidation of the primary methanamine group in the presence of dissolved oxygen, generating reactive oxygen species (ROS) and polymeric Schiff bases (the brown color). The Fix: Implement a rigorous demetallation step (e.g., washing the organic phase with 0.1 M EDTA) prior to final formulation, and store solutions under an inert argon atmosphere.
Q2: I am observing a gradual loss of compound titer and the formation of a fine white precipitate in my assay buffer. How do I prevent this?

The Causality: You are observing carbamate formation. While the 1,4-substituted triazole ring itself is exceptionally resistant to hydrolysis, oxidation, and reduction[1], the primary methanamine group is highly nucleophilic. When the free base is exposed to atmospheric CO


 dissolved in water (carbonic acid), it undergoes a nucleophilic attack to form an insoluble carbamate salt.
The Fix:  Convert the free base to a hydrochloride (HCl) salt. Salt formation is a proven strategy to vastly improve the physical stability of amine-containing compounds against humidity, thermal degradation, and atmospheric reactivity[3]. The protonated amine (

) is electrophilic and no longer reacts with CO

.
Q3: How does pH affect the working stability of this compound during in vitro assays?

The Causality: Stability is directly tied to the protonation state of the methanamine group. The pKa of this primary aliphatic amine is approximately 9.0–9.5. At a physiological pH of 7.4, the amine is >98% protonated, offering moderate stability. However, if your assay requires a basic pH (e.g., pH 9.0+), a significant fraction of the amine exists as the reactive free base, making it highly susceptible to nucleophilic side reactions and oxidation.

Part 3: Mechanistic and Workflow Visualizations

G A (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (Free Base in Solution) B Atmospheric CO2 Exposure A->B Nucleophilic Attack C Trace Cu(I/II) + Dissolved O2 A->C Metal Chelation D Carbamate Formation (Precipitation / Titer Loss) B->D E Amine Oxidation (Discoloration / Schiff Bases) C->E ROS Generation

Figure 1: Primary degradation pathways of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine in solution.

Workflow Step1 Synthesize/Procure Free Base Step2 Purify via EDTA Wash Step1->Step2 Step3 Convert to HCl Salt Step2->Step3 Step4 Dissolve in Degassed Buffer (pH 4) Step3->Step4 Step5 Aliquot & Store at -20°C Step4->Step5

Figure 2: Optimized workflow for preparing stable triazolylmethanamine stock solutions.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your downstream biological or chemical assays[4][5], use the following self-validating methodology to prepare ultra-stable stock solutions.

Objective: Prepare a 100 mM stock solution of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine free of trace metals and resistant to oxidation.

Step-by-Step Methodology:

  • Demetallation (If starting from synthesized free base): Dissolve the crude free base in dichloromethane (DCM). Wash the organic layer three times with an equal volume of 0.1 M aqueous EDTA (pH 8.0) to chelate and remove residual copper from the CuAAC synthesis.

  • Salt Conversion: Dry the organic layer over MgSO

    
    , filter, and cool to 0°C. Add 1.2 equivalents of HCl (2M in diethyl ether) dropwise under vigorous stirring. The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride salt will precipitate as a stable, white crystalline solid. Filter and dry under a vacuum.
    
  • Solvent Degassing: Boil ultra-pure Milli-Q water for 10 minutes to expel dissolved oxygen and CO

    
    . Cool the water to room temperature while sparging with inert Argon gas.
    
  • Dissolution & pH Validation: Dissolve the dried HCl salt in the degassed water to achieve a 100 mM concentration.

    • Self-Validation Check: Measure the pH of the resulting solution. It should naturally fall between pH 4.0 and 5.0 due to the hydrochloride salt. If the pH is >6.0, the salt conversion was incomplete, and the solution remains vulnerable to degradation.

  • Storage: Aliquot the solution into amber glass vials (to prevent UV-catalyzed degradation), overlay with Argon, seal tightly, and store at -20°C. Thaw individual aliquots immediately prior to use and discard any unused thawed portions.

References

  • “Click” synthesis of monofunctionalized amino- and carboxylic acid-βCDs with low copper(I)
  • CAS 510758-28-8: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine CymitQuimica
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts N
  • 1,2,3-Triazoles - PMC N
  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs MDPI

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine

Welcome to the Technical Support Center for the scale-up synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine . This highly polar, nitrogen-rich building block is synthesized via the Copper-Catalyzed Azide-Alkyne Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine . This highly polar, nitrogen-rich building block is synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between ethyl azide and propargylamine.

While CuAAC is celebrated for its thermodynamic driving force and regioselectivity, scaling this specific reaction from the bench (milligram) to the pilot plant (kilogram) introduces severe safety, catalytic, and purification bottlenecks[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe and high-yielding scale-up campaign.

Part 1: Troubleshooting & FAQs

Q1: Why does our CuAAC reaction stall at scale when using free propargylamine, and how do we prevent catalyst deactivation?

Causality: Free propargylamine is a strong bidentate ligand. At high concentrations, the primary amine coordinates directly to the Cu(I) catalyst, forming an unreactive sequestration complex that effectively removes the catalyst from the active cycle. Furthermore, in the presence of trace oxygen during scale-up, terminal alkynes like propargylamine can undergo oxidative Glaser coupling, consuming the starting material and generating inactive Cu(II) species[1]. Solution: Protect the amine prior to the click reaction. Utilizing N-Boc-propargylamine eliminates the nucleophilicity of the nitrogen, preventing catalyst poisoning and suppressing oxidative side reactions. The Boc group can be quantitatively cleaved post-reaction using acidic conditions.

Q2: Ethyl azide is highly volatile and explosive. How do we safely handle it during multi-kilogram production?

Causality: The stability of organic azides is dictated by their Carbon-to-Nitrogen (C/N) ratio. The rule of thumb dictates that azides with a (N_C + N_O)/N_N ratio of < 3 are highly unstable[2]. Ethyl azide (C₂H₅N₃) has a C/N ratio of 0.66, making it shock-sensitive, thermally unstable, and highly explosive. It should never be isolated or stored in pure form[2]. Solution: Implement telescoped continuous flow chemistry . Generate ethyl azide in situ from ethyl bromide and sodium azide, and immediately feed the unpurified organic stream into the CuAAC flow reactor[3]. This ensures the steady-state inventory of ethyl azide remains strictly below the explosive threshold.

Q3: How do we manage the massive exotherm of the CuAAC reaction to prevent thermal runaway?

Causality: The CuAAC reaction is highly exothermic (ΔH ≈ -50 to -65 kcal/mol). In a standard batch reactor, the rapid addition of the active Cu(I) catalyst to a concentrated mixture of azide and alkyne causes an uncontrollable temperature spike, which can trigger the thermal decomposition of the azide[4]. Solution: If flow chemistry is unavailable, operate in semi-batch mode. Pre-mix the azide, alkyne, and Cu(II) sulfate in the reactor. Control the reaction rate by slowly dosing the reducing agent (e.g., sodium ascorbate) via a syringe pump. The reaction rate will be directly proportional to the generation of Cu(I), allowing the reactor's cooling jacket to dissipate the heat safely.

Q4: Our final amine product contains >500 ppm copper. How can we efficiently scavenge residual copper to meet pharmaceutical limits (<10 ppm)?

Causality: The triazolylmethanamine moiety is an excellent chelator. It forms a stable, water-soluble complex with residual copper, making standard liquid-liquid aqueous workups ineffective[5]. Solution: Introduce a competitive, higher-affinity chelator. Washing the organic phase with 0.1 M aqueous EDTA (Ethylenediaminetetraacetic acid) rapidly displaces the product from the copper center, trapping the metal in the aqueous waste stream[6]. For highly stubborn complexes, passing the crude mixture through a thiourea-functionalized silica resin (e.g., QuadraPure™ TU) provides a secondary scavenging mechanism.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Cu Active Cu(I) Catalyst Complex Cu-Acetylide Intermediate Cu->Complex + Alkyne Alkyne Propargylamine (Terminal Alkyne) Deact Catalyst Sequestration (Amine Coordination) Alkyne->Deact Free Amine Excess Azide Ethyl Azide Product (1-Ethyl-1H-1,2,3-triazol-4-yl) methanamine Complex->Product + Azide Glaser Glaser Coupling Byproduct (Requires O2) Complex->Glaser + Trace O2 Product->Cu Catalyst Release Deact->Cu Inhibits Cycle

Fig 1. CuAAC catalytic cycle highlighting failure modes caused by free propargylamine and oxygen.

FlowWorkflow A Ethyl Bromide + NaN3 (aq) B Heated T-Mixer (Azide Generation) A->B C In-line Liquid-Liquid Separator B->C Prevents HN3 accumulation E CuAAC Flow Reactor (Exotherm Controlled) C->E Ethyl Azide (Organic Phase) D N-Boc-Propargylamine + Cu(I) Catalyst D->E F EDTA Wash & Cu Scavenging E->F G Deprotection (HCl) & Isolation F->G Cu < 10 ppm

Fig 2. Telescoped continuous flow workflow for safe azide generation and CuAAC scale-up.

Part 3: Quantitative Data Presentation

Selecting the correct copper scavenging method is critical for downstream pharmaceutical viability. The table below summarizes the efficacy of various techniques when applied to triazolylmethanamines.

Scavenging MethodChemical MechanismCu Reduction EfficiencyScalabilityCost Impact
EDTA Wash (0.1 M, aq) Chelation of Cu(I)/Cu(II) into a highly water-soluble complex[6].High (<10 ppm)Excellent (Batch/Flow)Low
QuadraPure™ TU Resin Thiourea-functionalized silica covalently binds heavy metals.Very High (<5 ppm)Moderate (Column required)High
Cu/Fe Bimetallic Catalyst Iron reduces Cu(II) and acts as a physical scavenger matrix[5].Moderate (~50 ppm)GoodLow
HCl Salt Crystallization Selective precipitation of the API, leaving Cu in the mother liquor.Variable (50-100 ppm)ExcellentLow

Part 4: Experimental Protocols

Protocol A: Telescoped Continuous Flow Synthesis of N-Boc-(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Note: This protocol utilizes a continuous flow setup to mitigate the explosion hazards of ethyl azide[4].

  • In Situ Azide Generation:

    • Prepare Feed A: 1.0 M solution of ethyl bromide in DMSO.

    • Prepare Feed B: 1.2 M aqueous solution of sodium azide (NaN₃).

    • Pump Feed A and Feed B at equal flow rates into a T-mixer connected to a perfluoroalkoxy (PFA) tubing reactor heated to 60°C. Set flow rates to achieve a residence time of 10 minutes.

  • Inline Extraction:

    • Introduce a stream of ethyl acetate to the reactor effluent.

    • Pass the biphasic mixture through a membrane-based liquid-liquid separator. Direct the aqueous waste (containing NaBr and unreacted NaN₃) to a destruction vessel containing sodium nitrite and acid.

  • CuAAC Reaction:

    • Prepare Feed C: 0.9 M N-Boc-propargylamine, 0.05 M CuSO₄, and 0.1 M sodium ascorbate in methanol.

    • Mix the organic ethyl azide stream with Feed C in a second flow reactor maintained at 80°C (Residence time: 15 minutes).

  • Quenching:

    • Direct the effluent directly into a stirred collection vessel containing 0.1 M aqueous EDTA to immediately quench the reaction and initiate copper scavenging[6].

Protocol B: Deprotection and Rigorous Copper Scavenging

This protocol isolates the free amine while ensuring copper levels are stripped below pharmaceutical thresholds.

  • Phase Separation & Scavenging:

    • Transfer the biphasic mixture from the collection vessel to a separatory funnel.

    • Isolate the organic phase and wash it iteratively with fresh 0.1 M aqueous EDTA until the aqueous layer remains completely colorless (indicating the absence of the blue/green Cu-EDTA complex).

    • Wash the organic phase once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Boc-Deprotection:

    • Dissolve the crude N-Boc-protected intermediate in minimal dichloromethane (DCM).

    • Slowly add 4.0 M HCl in dioxane (3 equivalents) at 0°C. Stir at room temperature for 2 hours until gas evolution (CO₂) ceases.

  • Isolation:

    • The highly polar product, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride , will precipitate out of the organic solvent as a white solid.

    • Filter the precipitate under a nitrogen atmosphere, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum.

References

  • Information on Azide Compounds – Stanford Environmental Health & Safety. Stanford University / KIT. Available at:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Azide Chemistry Made Safe. InnoSyn. Available at: [Link]

  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry. ACS Omega. Available at:[Link]

Sources

Optimization

removing copper catalyst from (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine products

Product Focus: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine Executive Summary & Diagnostic The Challenge: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine presents a unique purification challenge. Unlike simple aromatics, this m...

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine

Executive Summary & Diagnostic

The Challenge: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine presents a unique purification challenge. Unlike simple aromatics, this molecule contains a chelating motif (triazole N3 + primary amine) that mimics the accelerating ligands used in CuAAC (Click) chemistry (e.g., TBTA). Consequently, it binds Copper(I) and Copper(II) with high affinity (


 to 

M), often retaining catalyst residues that appear as blue/green discoloration or cause cytotoxicity in biological assays.

Immediate Action: Do not simply "wash with water." The product is polar and basic; it may partition into the aqueous phase or bind copper more tightly than standard EDTA solutions at neutral pH.

Select Your Protocol: Use the diagnostic tree below to determine the correct removal strategy based on your product's form and solubility.

CopperRemovalDecision Start START: Product State Solubility Is the product soluble in water-immiscible organic solvent (e.g., DCM, EtOAc)? Start->Solubility Yes Yes (Hydrophobic) Solubility->Yes No No (Hydrophilic/Water Soluble) Solubility->No MethodA METHOD A: Liquid-Liquid Extraction (Ammoniacal EDTA) Yes->MethodA Standard Workup MethodB METHOD B: Solid-Supported Scavenging (SiliaMetS® Thiourea) Yes->MethodB High Purity Req (<5 ppm) No->MethodB Direct Scavenging MethodC METHOD C: Reverse Phase (C18) or Ion Exchange No->MethodC Desalting/Polishing

Figure 1: Decision matrix for copper remediation strategies. Select Method A for standard organic workups, Method B for high-sensitivity biological applications, and Method C for highly polar variants.

Troubleshooting Guides: Step-by-Step Protocols

Method A: The "Ammoniacal EDTA" Extraction

Best For: Products soluble in DCM or EtOAc (Free base form). Mechanism: Standard EDTA is insufficient because the triazole-amine product competes for Cu at neutral pH. High pH (Ammonia) prevents protonation of the amine ligands and ensures EDTA (as fully deprotonated


) out-competes the product.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Chelation Buffer: 0.5 M EDTA (disodium salt) adjusted to pH 11 with

    
    .
    

Protocol:

  • Dilution: Dilute the crude reaction mixture with the organic solvent (10 mL per mmol product).

  • The "Blue" Wash: Add an equal volume of Ammoniacal EDTA Buffer . Shake vigorously for 2 minutes.

    • Observation: The aqueous layer should turn vibrant blue (Cu-EDTA complex).

  • Repetition: Separate layers. Repeat step 2 until the aqueous layer remains colorless (typically 3 cycles).

  • Polishing: Wash the organic layer once with brine to remove residual ammonia.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    is slightly acidic and can trap amines).

Critical Warning: Do not use acidic washes (HCl) initially. Acid protonates the product (


), pushing it into the water layer, while Copper salts may remain in the organic phase if coordinated to lipophilic counter-ions.
Method B: Solid-Supported Scavenging (The "Gold Standard")

Best For: Water-soluble products, sensitive APIs, or when <5 ppm Cu is required. Mechanism: Functionalized silica beads (Thiourea or Thiol) bind Cu irreversibly. The beads are filtered off, leaving the product in solution.

Recommended Scavenger: SiliaMetS® Thiourea (or equivalent).

  • Why Thiourea? It is neutral. Acidic scavengers (like Sulfonic acid resins) will bind your amine product. Thiol resins are effective but can be oxidized by Cu(II).

Protocol:

  • Solvent Compatibility: Ensure the product is dissolved in a compatible solvent (MeOH, EtOH, Water, DMSO, or DMF).

  • Loading Calculation: Add 4 equivalents of scavenger resin relative to the initial Copper catalyst load.

    • Example: If you used 10 mol% Cu catalyst, add 40 mol% resin.

  • Incubation: Stir gently (do not use a magnetic stir bar if it grinds the beads; use an overhead stirrer or shaker) for 4–12 hours at room temperature.

    • Tip: Heating to 40°C accelerates kinetics significantly.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE frit or a Celite pad.
    
  • Rinse: Rinse the resin cake with the reaction solvent to recover adsorbed product.[1]

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupCompatibility with AminesCu Removal Efficiency
Thiourea Neutral (

)
Excellent (No binding)>99% (Best for Cu(I))
Thiol (SH) Acidic/Neutral (

)
Good>95% (Risk of oxidation)
Sulfonic Acid Acidic (

)
Poor (Binds product)High (But loses yield)
EDTA-Resin ChelatingModerate>90% (Slow kinetics)
Method C: Reverse Phase Chromatography (C18)

Best For: Highly hydrophilic products (HCl salts) that cannot be extracted. Mechanism: The copper salts (highly polar/ionic) elute in the void volume (water wash), while the organic triazole is retained on the C18 chain and elutes with MeOH/AcN.

Protocol:

  • Column: C18 Sep-Pak or Flash Cartridge.

  • Equilibration: Flush with 100% Water (0.1% TFA optional, but watch pH).

  • Loading: Load the crude aqueous mixture.

  • Desalting: Flush with 5–10 column volumes (CV) of water.

    • Monitor: The blue copper band should elute immediately.

  • Elution: Switch to 50% MeOH/Water or Acetonitrile/Water to elute the triazole product.

Frequently Asked Questions (FAQs)

Q: My product is still green after an EDTA wash. What happened? A: You likely have "occluded copper." The triazole-amine product has formed a tight coordination complex that is lipophilic enough to stay in the organic layer.

  • Fix: Switch to Method B (Scavenger Resin) in refluxing ethanol. The heat and high local concentration of thiourea on the bead will break the complex.

Q: Can I use Sodium Sulfide (


) to precipitate the copper? 
A:  Technically yes, but we advise against it  for pharmaceutical applications.
  • Reason 1: It generates

    
     gas (toxic/foul).
    
  • Reason 2: Colloidal CuS is notoriously difficult to filter (passes through standard frits) and can contaminate the final product with particulate matter.

Q: How do I measure residual copper without an ICP-MS? A: Use the Sodium Diethyldithiocarbamate Colorimetric Test .

  • Take 1 mg of product.

  • Dissolve in 1 mL solvent.

  • Add a few drops of Sodium Diethyldithiocarbamate solution.

  • Result: A yellow/brown precipitate indicates >50 ppm Copper. Clear indicates <10 ppm.

Q: Is the residual copper toxic to cells? A: Yes. Free Copper is cytotoxic at varying levels depending on the cell line (often


). However, the triazole-copper complex can be even more toxic due to increased cell permeability. You must aim for <5 ppm for reliable biological data.

Scientific Grounding & Mechanism

The difficulty in cleaning (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine stems from the Chelate Effect . The product acts as a bidentate ligand.

ChelateEffect cluster_ligand Product Chelation Cu Cu(I/II) N_Triazole N3 (Triazole) N_Triazole->Cu Coordinate N_Amine NH2 (Amine) N_Amine->Cu Coordinate

Figure 2: Simplified coordination mode. The 1,2,3-triazole N3 and the exocyclic amine nitrogen form a stable 5- or 6-membered chelate ring with the metal center, resisting simple displacement.

Standard washes rely on thermodynamics (Equilibrium constants).

  • However: Kinetics matter. If the product is sterically bulky or the solvent is non-polar, EDTA cannot access the metal center efficiently. This is why Ammoniacal EDTA (swamping the equilibrium with

    
     and 
    
    
    
    ) or Thiourea Resins (Sulfur has a higher affinity for Cu than Nitrogen) are required.

References

  • Roberts, K. D., et al. (2007). Efficient Removal of Copper Catalyst from Click Chemistry Reactions.[2] Organic Letters, 9(18), 3567–3570.

    • Key Finding: Establishes EDTA extraction and solid-supported scavengers as primary methods.
  • SiliCycle Application Note. (2024). Metal Scavenging Solutions for Pharmaceutical Industry. SiliCycle Technical Documentation.

    • Key Finding: Comparative data on Thiourea vs. Thiol resins for specific metal removal.
  • Gawande, M. B., et al. (2013). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722–3811.

    • Key Finding: Discusses toxicity and detection limits of residual copper in organic synthesis.
  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.

    • Key Finding: Explains the coordination chemistry of triazoles with copper, valid

Sources

Troubleshooting

characterization of impurities in (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine synthesis

Introduction: The "Click" Fragment Challenge (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a high-value heterocyclic building block, commonly used as a linker or pharmacophore fragment in fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Click" Fragment Challenge

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a high-value heterocyclic building block, commonly used as a linker or pharmacophore fragment in fragment-based drug discovery (FBDD). While its synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often described as "robust," the reality in a pharmaceutical setting is nuanced.

The low molecular weight of the precursors (Ethyl Azide and Propargyl Amine) introduces unique safety risks and purification challenges. Furthermore, the high polarity of the primary amine product makes separating it from copper residues and regioisomeric impurities difficult using standard silica chromatography.

This guide addresses the specific impurity profile of this molecule, providing actionable troubleshooting for detection, characterization, and removal.

Module 1: Impurity Landscape & Origin Analysis

Q: What are the critical impurities I should expect in this synthesis?

A: In the synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, impurities generally fall into three categories: Regioisomers, Homocoupling Products, and Catalyst Residues.

Table 1: Common Impurity Profile

Impurity TypeChemical StructureOrigin / CauseDetection Method
Regioisomer 1,5-disubstituted triazoleThermal background reaction (lack of active Cu catalyst) or Ru-catalysis.1H NMR (NOE), HPLC
Homocoupling 1,3-diyne (Glaser product)Oxidative coupling of propargyl amine in the presence of Cu(II) and O2.LC-MS (Dimer mass), 13C NMR
Catalyst Residue Copper-Amine ComplexesChelation of Cu ions by the product's primary amine and triazole nitrogens.ICP-MS, Color (Blue/Green tint)
Starting Material Ethyl AzideIncomplete conversion. SAFETY CRITICAL : Low C/N ratio (Explosive).IR (Azide stretch ~2100 cm⁻¹)

Visualizing the Origin of Impurities

The following diagram maps the reaction pathways leading to the target versus impurities.

ImpurityPathways Reactants Reactants: Ethyl Azide + Propargyl Amine CuAAC Cu(I) Catalysis (CuAAC) Reactants->CuAAC Thermal Thermal Pathway (No Catalyst) Reactants->Thermal Heat/Uncatalyzed Oxidation Oxidative Conditions (O2 + Cu) Reactants->Oxidation Air Exposure Target TARGET (1,4-isomer): (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine CuAAC->Target Impurity_Cu IMPURITY C: Cu-Amine Complex CuAAC->Impurity_Cu Chelation Thermal->Target Minor Impurity_15 IMPURITY A (1,5-isomer): Regioisomer Thermal->Impurity_15 Major Impurity_Glaser IMPURITY B (Diyne): Glaser Coupling Product Oxidation->Impurity_Glaser Homocoupling

Figure 1: Reaction pathways showing the origin of the 1,4-target product versus thermal (1,5-isomer) and oxidative (Glaser) impurities.

Module 2: Analytical Troubleshooting (FAQs)

Q: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer using NMR?

A: 1H NMR is the gold standard. While chemical shifts of the triazole proton (C5-H vs C4-H) differ, they are solvent-dependent. The most reliable method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Structural Logic:

    • 1,4-Isomer (Target): The Ethyl group is at N1. The proton is at C5. They are adjacent.

    • 1,5-Isomer (Impurity): The Ethyl group is at N1. The Aminomethyl group is at C5. The Ethyl group is adjacent to the Aminomethyl group, not the proton (which is at C4).

  • The Protocol:

    • Irradiate the N1-Ethyl CH2 signal (quartet, typically ~4.4 ppm).

    • Observation for 1,4-isomer: Strong NOE enhancement of the Triazole-H singlet (~7.5-8.0 ppm).

    • Observation for 1,5-isomer: Weak/No enhancement of the Triazole-H. Strong enhancement of the Aminomethyl CH2 (singlet, ~3.9 ppm).

Q: I see a peak at ~2100 cm⁻¹ in IR. Is this significant?

A: Yes. Stop immediately. This indicates residual Ethyl Azide .

  • Risk: Ethyl azide (C2H5N3) has a Carbon/Nitrogen ratio of 0.66. Organic azides with (C+O)/N < 3 are considered highly explosive.

  • Action: Do not concentrate this fraction to dryness. Quench the azide using a phosphine (Staudinger reduction) or by reacting with excess alkyne if safe to do so. Ensure your reaction reaches full conversion before workup.

Q: My product has a persistent blue/green tint. How do I quantify the Copper content?

A: The product is a primary amine and a triazole; it is a potent bidentate ligand for Cu(II). The color indicates ppm-level contamination, which is cytotoxic and interferes with biological assays.

  • Quantification: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .

  • Quick Test: A colorimetric test using concentrated ammonia or sodium sulfide (forms black CuS precipitate) can confirm presence but is not quantitative.

Module 3: Purification & Remediation Protocols

Q: Silica chromatography is smearing my product. How do I purify it?

A: The primary amine moiety causes strong interaction with acidic silanols on silica gel, leading to streaking and poor separation.

  • Solution 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your DCM/MeOH mobile phase. This neutralizes the silica.

  • Solution 2 (Alumina): Use Neutral Alumina instead of Silica Gel.

  • Solution 3 (Reverse Phase): Use C18 cartridges with water/acetonitrile (+0.1% TFA or Formic Acid). The amine will be protonated, improving solubility and peak shape.

Q: How do I remove Copper to <5 ppm for biological use?

A: Standard extraction is insufficient due to the chelating nature of the product. Use one of the following "Scavenging Protocols":

Protocol A: EDTA Chelation (Liquid-Liquid)

  • Dissolve crude reaction mixture in EtOAc or DCM (if soluble).

  • Wash 3x with 0.1 M EDTA (disodium salt) solution (pH adjusted to ~7).

    • Mechanism:[1] EDTA has a higher formation constant (Kf) for Cu(II) than the triazole-amine.

  • Wash with brine, dry over Na2SO4.

Protocol B: Solid Phase Scavenging (Best for High Purity)

  • Dissolve product in MeOH or EtOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (approx. 3-4 eq relative to expected Cu).

  • Stir at room temperature for 4-12 hours.

  • Filter off the resin. The filtrate should be colorless.

Decision Tree for Characterization

CharacterizationFlow Start Crude Product Isolated IR_Check IR Spectrum Check (~2100 cm-1) Start->IR_Check Azide_Present Peak Detected? (Residual Azide) IR_Check->Azide_Present Safety_Stop STOP: Do not concentrate. Quench Azide. Azide_Present->Safety_Stop Yes NMR_Check 1H NMR Analysis Azide_Present->NMR_Check No Regio_Check NOE Experiment: Irradiate Ethyl-CH2 NMR_Check->Regio_Check Isomer_14 Enhancement at Triazole-H? YES -> 1,4-Isomer (Target) Regio_Check->Isomer_14 Isomer_15 Enhancement at Triazole-H? NO -> 1,5-Isomer Regio_Check->Isomer_15 Cu_Check Color/ICP Check (Copper Content) Isomer_14->Cu_Check

Figure 2: Analytical workflow for ensuring safety and structural integrity.

References

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3] Chemical Reviews.

  • Buckley, B. R., et al. (2010). A mechanistic investigation into the Cu(I)-catalyzed azide–alkyne cycloaddition reaction. Chemical Communications.

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Ethyl vs. Methyl Substituted Triazole Methanamines

Executive Summary In the optimization of triazole methanamine scaffolds (R-Triazole-CH2-NH-R'), the choice between Methyl (-CH₃) and Ethyl (-CH₂CH₃) substituents is a critical decision point that governs potency, solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of triazole methanamine scaffolds (R-Triazole-CH2-NH-R'), the choice between Methyl (-CH₃) and Ethyl (-CH₂CH₃) substituents is a critical decision point that governs potency, solubility, and metabolic stability.

While often treated as a minor homologous change, experimental data reveals that switching from methyl to ethyl can alter bioactivity by 2-5 fold depending on the target.

  • Ethyl Substitution generally favors targets requiring higher lipophilicity (logP) and hydrophobic pocket filling, often showing superior potency in anticancer applications (e.g., MGC-803 cell lines).

  • Methyl Substitution is optimal for sterically restricted binding sites and maximizing ligand efficiency (LE), particularly in hybrid scaffolds like triazole-coumarins where bulkier groups cause steric clashes.

This guide objectively compares these two analogues, supported by specific SAR (Structure-Activity Relationship) data and experimental protocols.

Physicochemical & Structural Comparison

The transition from methyl to ethyl introduces specific changes in the molecule's behavior within a biological system.

Table 1: Comparative Physicochemical Profile
FeatureMethyl Derivative (-CH₃)Ethyl Derivative (-C₂H₅)Impact on Bioactivity
Steric Bulk (A-value) ~1.70 kcal/mol~1.75 kcal/molEthyl adds rotational freedom; can induce clashes in tight pockets.
Lipophilicity (

logP)
Baseline+0.5 (approx)Ethyl increases membrane permeability and hydrophobic interaction.
Electronic Effect Weak Inductive (+I)Stronger Inductive (+I)Ethyl slightly increases basicity of the adjacent amine.
Metabolic Stability High (N-dealkylation is slow)ModerateEthyl is more prone to oxidative dealkylation (CYP450).
Solubility Higher (Water)LowerMethyl is preferred for aqueous formulation.

Critical Bioactivity Analysis (Case Studies)

Case Study A: Anticancer Potency (Hydrophobic Filling)

Target: MGC-803 (Gastric Cancer) & MCF-7 (Breast Cancer) Mechanism: Inhibition of cell proliferation via tubulin/kinase interference.

In a study evaluating N-substituted 1,2,3-triazole derivatives, the size of the substituent on the triazole ring (N1 position) was a determinant of potency.

  • Observation: Replacing a hydrogen atom with an Ethyl group significantly enhanced antiproliferative activity.

  • Data:

    • N-H Derivative: IC₅₀ = 9.33 µM

    • N-Ethyl Derivative: IC₅₀ = 2.17 µM (4.3x Potency Increase)

    • N-Isopropyl Derivative: IC₅₀ = 0.76 µM

Case Study B: Steric Restriction (Coumarin Hybrids)

Target: A549 (Lung Cancer) Mechanism: Apoptosis induction.

Contrasting the above, a study on 1,2,3-triazole-coumarin hybrids found that smaller substituents were favored at the R1 position.

  • Observation: The Methyl group resulted in improved activity compared to bulkier analogs or unsubstituted forms.

  • Data: Methyl-substituted derivatives showed IC₅₀ values as low as 2.97 µM , outperforming Cisplatin (24.15 µM) in specific assays [2].

Case Study C: Antimicrobial Efficacy

Target: Mycobacterium tuberculosis (H37Ra) & S. aureus.

Triazole methanamines synthesized via Click Chemistry (CuAAC) often utilize the alkyl group to modulate cell wall penetration.

  • Methyl Derivatives: Often show broader spectrum activity due to higher solubility and diffusion rates in aqueous media [3].

  • Ethyl/Propyl Derivatives: Tend to be more active against Gram-positive bacteria where lipophilicity aids in penetrating the thick peptidoglycan layer, provided they do not exceed the solubility limit [4].

Mechanistic Visualization (SAR Decision Tree)

The following diagram illustrates the logical flow for selecting between Methyl and Ethyl based on the target binding site characteristics.

SAR_Decision_Tree Start Triazole Methanamine Optimization Check_Pocket Analyze Binding Pocket (Docking/Crystal Structure) Start->Check_Pocket Hydrophobic Large/Hydrophobic Pocket? Check_Pocket->Hydrophobic Yes Steric Narrow/Sterically Restricted? Check_Pocket->Steric Yes Select_Ethyl SELECT ETHYL (-C2H5) • Increases logP • Fills hydrophobic void • IC50 ~2.17 µM (Example) Hydrophobic->Select_Ethyl Maximize VdW Interactions Check_Solubility Is Aqueous Solubility Critical? Hydrophobic->Check_Solubility If Pocket is Moderate Select_Methyl SELECT METHYL (-CH3) • Low Steric Penalty • Higher Solubility • IC50 ~2.97 µM (Coumarin Case) Steric->Select_Methyl Avoid Clashes Check_Solubility->Select_Ethyl Permeability Needed Check_Solubility->Select_Methyl High Solubility Needed

Figure 1: Strategic decision tree for alkyl substitution on triazole scaffolds based on binding site topology.

Experimental Protocols

To validate the bioactivity differences, the following standardized protocols are recommended.

Synthesis: General CuAAC Protocol (Click Chemistry)

This protocol allows for the parallel synthesis of Methyl and Ethyl derivatives.

  • Reagents:

    • Alkyne: Propargyl amine (or N-methyl/ethyl propargyl amine).

    • Azide: R-Azide (Target specific).

    • Catalyst: CuSO₄[1]·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

    • Solvent: t-BuOH/H₂O (1:1).

  • Procedure:

    • Dissolve alkyne (1.0 eq) and azide (1.0 eq) in the solvent mixture.

    • Add Sodium Ascorbate solution, followed by CuSO₄ solution.

    • Stir at room temperature (RT) for 6–12 hours. Monitor via TLC.

    • Work-up: Dilute with water, extract with Ethyl Acetate. The triazole product usually precipitates or is purified via silica column (Hexane:EtOAc).

  • Differentiation: Use N-Methylpropargylamine vs. N-Ethylpropargylamine to generate the specific methanamine derivatives.

Bioassay: MTT Cytotoxicity Screen

Purpose: Determine IC₅₀ values for Methyl vs. Ethyl variants.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment:

    • Dissolve Methyl and Ethyl derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Add to wells (Triplicate). Include DMSO control.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve. Calculate IC₅₀ using non-linear regression.

References

  • Zhang, S., et al. (2017). "Synthesis and biological evaluation of 1,2,3-triazole derivatives as anticancer agents." ResearchGate.[2][3] (Note: Data cited regarding N-ethyl vs N-H potency trends in MGC-803 cells).

  • Liu, H., et al. (2017). "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments." National Institutes of Health (PMC).

  • Chaturvedi, V., et al. (2017). "Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents." Bioorganic & Medicinal Chemistry Letters.

  • Kumar, S., et al. (2016). "Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole derivatives." RSC Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to Target Engagement Validation for Novel (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine-Based Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of novel inhibitors, using the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of novel inhibitors, using the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold as a representative example. In the landscape of drug discovery, the synthesis of a novel chemical entity is but the first step. Rigorously confirming that a molecule interacts with its intended biological target within a physiological context—a process known as target engagement—is paramount for establishing its mechanism of action and predicting its therapeutic potential.[1][2][3]

This document eschews a rigid template, instead offering a logical, in-depth exploration of current best practices and methodologies. We will delve into the causality behind experimental choices, ensuring that each proposed protocol serves as a self-validating system for generating robust and reliable data.

The Crucial First Step: From Hypothesis to Evidence

The journey of a novel inhibitor, such as one based on the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine framework, from a computational model or a high-throughput screen hit to a validated lead candidate is paved with critical questions. Chief among them is: "Does my compound bind to its intended target in a relevant biological system?" Answering this question is not merely a checkbox exercise; it is the foundation upon which the entire drug development program is built.[3][4] A failure to robustly validate target engagement early in the process is a leading cause of costly late-stage clinical trial failures.[3][5]

This guide will compare and contrast a multi-tiered approach to target engagement, moving from direct, in-vitro biophysical validation to more complex, physiologically relevant cellular assays.

Tier 1: Direct Target Interaction in a Purified System (Biochemical/Biophysical Validation)

The initial and most direct method to confirm a physical interaction between your inhibitor and its putative target is to use purified components.[1] These assays are performed in a controlled, "cell-free" environment, which allows for precise measurement of binding parameters without the confounding variables of a cellular milieu, such as membrane permeability and off-target effects.[3]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1] This allows for a complete thermodynamic profiling of the interaction in a single experiment.

Causality Behind the Choice: Before investing in complex cellular assays, it is crucial to confirm that your inhibitor can physically bind to its target. ITC provides unambiguous evidence of a direct interaction and yields rich thermodynamic data—the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—which are invaluable for structure-activity relationship (SAR) studies.[6]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Extensively dialyze the purified target protein against a suitable ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).[1]

    • Dissolve the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine-based inhibitor in the exact same dialysis buffer to minimize heats of dilution.[7]

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.[1]

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[6]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a label-free optical technique that measures molecular interactions in real-time.[8][9] It provides invaluable data on the kinetics of binding, specifically the association (kon) and dissociation (koff) rates.

Causality Behind the Choice: While ITC provides thermodynamic endpoints, SPR reveals the dynamics of the interaction. A compound's residence time (derived from koff) on its target is often more closely correlated with clinical efficacy than its affinity alone.[9][10] For instance, an inhibitor with a slow koff may maintain its therapeutic effect even as systemic drug concentrations decrease.[9]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., via amine coupling).[1][11]

    • Activate the chip surface, inject the protein solution, and then deactivate any remaining active sites.[11]

  • Binding Analysis:

    • Flow a series of increasing concentrations of the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine-based inhibitor over the chip surface.

    • Monitor the change in the SPR signal (response units, RU) during the association and dissociation phases.[1]

    • Regenerate the chip surface between inhibitor injections to remove any bound compound.

  • Data Analysis:

    • Fit the resulting sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.[1] The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Comparison of Biophysical Methods
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding[9]
Primary Output Kd, ΔH, ΔS, Stoichiometry (n)[1]kon, koff, Kd[9]
Advantages Label-free, in-solution, provides full thermodynamic profile[6]Label-free, real-time kinetic data, high sensitivity[8][12]
Disadvantages Requires larger amounts of protein, lower throughput[13]Requires protein immobilization which may affect activity, mass transport limitations can be an issue[11]
Best For Validating direct binding, SAR, understanding binding forces.Determining residence time, kinetic optimization, fragment screening.[10]

Tier 2: Target Engagement in a Cellular Context

Confirming direct binding to a purified protein is a critical first step, but it does not guarantee that the inhibitor will engage its target within the complex and crowded environment of a living cell.[3] Cellular assays are therefore essential to bridge the gap between biochemical potency and physiological effect.[14][15]

Cellular Thermal Shift Assay (CETSA): The Benchmark for In-Cell Target Engagement

CETSA is a powerful method for assessing target engagement in intact cells and even tissues.[16] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its thermal stability.[16][17]

Causality Behind the Choice: CETSA provides direct evidence of target engagement in a native, un-engineered cellular environment.[16][17] It does not require any modification to the compound or the target protein, making it a highly physiologically relevant assay. A positive thermal shift is a strong indicator that your compound is reaching and binding to its intended target inside the cell.[4][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with various concentrations of the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine-based inhibitor or a vehicle control for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[17]

    • Immediately cool the samples on ice.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by a suitable method, such as Western Blotting or mass spectrometry.[16][19]

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for both vehicle and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[4]

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_processing Sample Processing cluster_analysis Data Analysis A 1. Treat Cells with Inhibitor B 2. Heat Challenge A->B Expose to temperature gradient C 3. Cell Lysis B->C Induce cell disruption D 4. Separate Soluble & Aggregated Proteins C->D Centrifugation E 5. Quantify Soluble Target Protein D->E e.g., Western Blot F 6. Plot Melting Curve E->F Compare Vehicle vs. Inhibitor NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Target-NanoLuc Target-NanoLuc Tracer Fluorescent Tracer BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Target-NanoLuc_2 Target-NanoLuc Inhibitor Inhibitor No_BRET_Signal Low BRET Signal Inhibitor->No_BRET_Signal Binding Competition

Caption: Principle of the NanoBRET Target Engagement Assay.

Comparison of Cellular Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[16][17] Bioluminescence Resonance Energy Transfer (BRET) between a target-luciferase fusion and a fluorescent tracer.
Primary Output Thermal shift (ΔTm), evidence of intracellular binding.[4] Intracellular IC50, Kd, residence time.
Advantages Label-free, uses unmodified compound and protein, applicable to tissues.[16][17] Real-time measurements in live cells, high sensitivity, amenable to high-throughput screening.
Disadvantages Lower throughput, endpoint assay, technically demanding.[20] Requires genetic modification of the target protein, requires a specific fluorescent tracer.
Best For Confirming target engagement in a native cellular context, validating hits from screens.[21] Quantifying intracellular affinity and residence time, detailed SAR in live cells.

Conclusion and Forward Look

Validating the target engagement of a novel inhibitor series, such as those derived from the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold, requires a multi-faceted and orthogonal approach. No single technique can provide all the necessary information. A logical progression from direct biophysical characterization with ITC and SPR to in-cell validation using CETSA and NanoBRET provides a robust and comprehensive data package. This tiered approach builds confidence in the inhibitor's mechanism of action, validates its biological activity, and ultimately, de-risks its progression through the drug discovery pipeline. T[2][3]he experimental choices outlined in this guide provide a self-validating framework to generate the high-quality, actionable data needed to make informed decisions and advance promising new chemical entities toward the clinic.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem.
  • Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery | PNAS. (2017, July 12).
  • An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society.
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC. (2018, March 1).
  • HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. (2025, July 31).
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26).
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509 - Benchchem.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
  • Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience.
  • Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors | ACS Pharmacology & Translational Science - ACS Publications. (2022, July 18).
  • Equilibrium and Kinetic Measurements of Ligand Binding to HiBiT-tagged GPCRs on the Surface of Living Cells - PMC. (2020, December 20).
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10).
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20).
  • Determining target engagement in living systems - PMC - NIH.
  • NanoBRET® Target Engagement BET BRD Assays - Promega Corporation.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

Sources

Validation

comparative study of different linkers for PROTACs including triazoles

The Architectural Pivot: A Comparative Guide to PROTAC Linker Chemistries For researchers and drug development professionals navigating the targeted protein degradation (TPD) landscape, the PROTAC linker is often mistake...

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Pivot: A Comparative Guide to PROTAC Linker Chemistries

For researchers and drug development professionals navigating the targeted protein degradation (TPD) landscape, the PROTAC linker is often mistakenly treated as a passive tether. In reality, the linker is the thermodynamic steering wheel of the molecule. Its composition dictates the entropic penalty of folding, physicochemical properties (solubility, permeability), and the structural cooperativity of the ternary complex (Target Protein–PROTAC–E3 Ligase)[1][2].

As a Senior Application Scientist, I have observed that transitioning a PROTAC from a biochemical hit to a cell-permeable lead relies heavily on rational linker design. This guide provides a rigorous, data-driven comparison of flexible (PEG, Alkyl) and rigid (Triazole) linker archetypes, equipping you with the mechanistic rationale required to optimize your degrader pipeline.

Linker Archetypes: Mechanistic Causality & Performance

Flexible Linkers: The PEG and Alkyl Dichotomy

Flexible linkers dominate early-stage PROTAC discovery, comprising approximately 85% of published structures (55% PEG, 30% Alkyl)[1][3]. Their primary advantage is synthetic accessibility and the ability to easily tune the distance between the warhead and the E3 ligand. Research indicates that linkers spanning 12 to 29 atoms generally support degradation, with optimal activity often clustering around 16 to 21 atoms[1][2].

  • PEG (Polyethylene Glycol): The incorporation of oxygen atoms significantly enhances the topological polar surface area (TPSA) and aqueous solubility, which is crucial for large heterobifunctional molecules[4]. However, this comes at a cost: the high degree of rotational freedom introduces a substantial entropic penalty upon ternary complex formation. Furthermore, PEG chains can be susceptible to oxidative metabolism in vivo[5].

  • Alkyl Chains: Pure hydrocarbon chains offer high metabolic stability and synthetic simplicity. Their lipophilicity enhances cell membrane permeability but frequently leads to poor aqueous solubility, which can promote non-specific protein binding or compound aggregation in assay buffers[4].

Rigid Linkers: The Triazole Advantage

To overcome the entropic penalties associated with highly flexible chains, rigidifying elements are introduced. Triazole-based linkers, synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are a premier choice for advanced PROTAC optimization[3][5].

  • Conformational Pre-organization: The planar, rigid nature of the 1,4-disubstituted 1,2,3-triazole restricts the conformational ensemble of the PROTAC. This pre-organization lowers the entropic barrier to forming a productive ternary complex, often enhancing maximum degradation efficacy (Dmax) and target selectivity[1][6].

  • Intermolecular Interactions: Unlike passive alkyl chains, the nitrogen atoms in the triazole ring possess a strong dipole moment and can act as hydrogen bond acceptors. Structural studies have demonstrated that triazole linkers can form productive H-bonds with specific residues (e.g., R97 in Sirt2), actively stabilizing the ternary complex[7].

  • Positional Tuning: The exact placement of the triazole ring within a hybrid linker profoundly impacts the molecule's profile. In a series of CDK9 degraders, shifting the triazole position—without altering the overall linker length—resulted in up to a 10-fold difference in cytotoxicity and significant variations in kinetic solubility and lipophilicity[8].

Quantitative Comparison of Linker Chemistries

To facilitate rational selection, the structural and thermodynamic trade-offs of the primary linker classes are summarized below.

Linker TypeRepresentative MotifAqueous SolubilityMetabolic StabilityEntropic Penalty (Ternary)Conformational FlexibilityPrimary Synthesis Method
PEG -(CH₂-CH₂-O)n-HighModerate (Oxidation prone)HighHighly FlexibleAmide coupling, SN2
Alkyl -(CH₂)n-LowHighHighFlexibleAmide coupling
Triazole 1,4-disubstituted 1,2,3-triazoleModerateHighLow (Pre-organized)Rigid (Planar)CuAAC (Click Chemistry)
Piperazine Saturated heterocycleModerate to HighHighLowRigidSNAr, Buchwald-Hartwig

Mechanistic Visualizations

TernaryComplex POI Protein of Interest (POI) Bin1 POI-PROTAC Binary Complex POI->Bin1 Warhead Binding PROTAC PROTAC Molecule (Warhead - Linker - Ligand) PROTAC->Bin1 Bin2 E3-PROTAC Binary Complex PROTAC->Bin2 E3 E3 Ubiquitin Ligase E3->Bin2 Ligand Binding Ternary Productive Ternary Complex (Low Entropic Penalty with Triazole) Bin1->Ternary E3 Recruitment Bin2->Ternary POI Recruitment Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

PROTAC ternary complex formation pathway highlighting the thermodynamic assembly process.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of PROTACs must rely on self-validating experimental systems. Below are the standard protocols used to synthesize and validate triazole-linked PROTACs.

Protocol 1: Modular Synthesis of Triazole-Linked PROTACs via CuAAC

Causality: Synthesizing rigid linkers via standard amide coupling can suffer from steric hindrance and poor yields. The CuAAC "click" reaction is chosen because the activation energy is dramatically lowered by the Cu(I) catalyst, ensuring near-quantitative yields even with bulky E3/POI ligands. Furthermore, it strictly yields the 1,4-disubstituted triazole, ensuring a uniform, predictable vector for the linker[3].

Self-Validating Mechanism: The reaction is monitored via LC-MS. Because no byproducts are formed in an ideal click reaction, the stoichiometric disappearance of the precursor mass peaks and the emergence of the exact combined mass peak (Mass_azide + Mass_alkyne) internally validates that the cycloaddition was successful without side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne-functionalized warhead (1.0 eq) and azide-functionalized E3 ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Assembly: In a separate vial, pre-mix CuSO₄·5H₂O (0.1 eq) with the stabilizing ligand TBTA (0.1 eq) to prevent copper disproportionation and oxidative side reactions.

  • Initiation: Add the Cu/TBTA complex to the reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) species.

  • Monitoring: Stir at room temperature. Take 10 µL aliquots every 2 hours, dilute in acetonitrile, and inject into the LC-MS. The reaction is complete when precursor peaks vanish.

  • Purification: Quench with saturated EDTA to chelate copper, extract with ethyl acetate, and purify via preparative HPLC to achieve >95% purity.

CuAAC_Workflow S1 1. Precursor Synthesis Azide & Alkyne Functionalization S2 2. CuAAC Reaction CuSO4, NaAsc, TBTA, t-BuOH/H2O S1->S2 Mix at RT S3 3. In-Process Control LC-MS Mass Shift Validation S2->S3 Aliquot at 2h S4 S4 S3->S4 Reaction Complete S5 5. Structural Verification NMR & Target Engagement Assay S4->S5 Isolate Fractions

Step-by-step experimental workflow for the synthesis of triazole-linked PROTACs via CuAAC.

Protocol 2: Validation of Ternary Complex Formation via TR-FRET

Causality: To prove that the synthesized triazole PROTAC actively recruits the E3 ligase to the POI, we must measure ternary complex formation directly. Relying solely on cellular degradation assays is flawed because it conflates complex formation with ubiquitination and proteasome efficiency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the thermodynamic binding event.

Self-Validating Mechanism: This protocol incorporates a concentration gradient that inherently tests for the "hook effect." In a true ternary system, at excessively high PROTAC concentrations, binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, preventing ternary assembly and causing the TR-FRET signal to drop in a bell-shaped curve. If the signal plateaus without dropping, the assay is likely measuring non-specific aggregation, thus self-validating the integrity of the read-out.

Step-by-Step Methodology:

  • Reagent Preparation: Tag the purified POI with a Terbium (Tb) donor fluorophore and the E3 ligase with a fluorescent acceptor (e.g., BODIPY or Alexa Fluor 647).

  • Titration Setup: Prepare a 12-point, 3-fold serial dilution of the PROTAC in assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent aggregation), ranging from 10 µM down to 0.05 nM.

  • Incubation: Combine 10 nM Tb-POI, 10 nM Acceptor-E3, and the PROTAC dilutions in a 384-well low-volume plate. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, emission measured at both 490 nm and 665 nm).

  • Analysis: Plot the FRET ratio (665 nm / 490 nm) against the log of PROTAC concentration. A valid result will yield a bell-shaped curve, confirming specific ternary complex formation and allowing for the calculation of the cooperativity factor (α-value).

References

  • BenchChem Technical Support Team. "Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs." Benchchem. 4

  • PrecisePEG. "Linkers in PROTACs." Precise PEG. 5

  • AiFChem. "What Is a PROTAC Linker and Its Role in Modern Drug Discovery." AiFChem. 1

  • ChemPep. "Overview of PROTAC Linkers." ChemPep. 6

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy / PMC. 3

  • "Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series." PMC.8

  • "Use of triazoles to exploit intermolecular interactions." ResearchGate. 7

  • "Impact of linker length on the activity of PROTACs." PMC. 2

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Comparative

Publish Comparison Guide: In Vivo Efficacy Assessment of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine Analogs

Executive Summary & Scaffold Analysis The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold represents a critical pharmacophore in the design of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1/K...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold represents a critical pharmacophore in the design of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors . Unlike the classic tranylcypromine (TCP) derivatives which rely on a cyclopropylamine core for covalent inhibition, triazole-methanamine analogs often function as reversible inhibitors or lysine mimetics that occupy the substrate binding tunnel.

This guide provides a rigorous framework for assessing the in vivo efficacy of these analogs, comparing them against the clinical standard ORY-1001 (Iadademstat) .

Why This Scaffold?
  • Bioisosterism: The 1,2,3-triazole ring acts as a stable bioisostere for amide bonds, improving metabolic stability against proteases while maintaining hydrogen bond acceptor capabilities.

  • Electrostatics: The primary amine (methanamine) mimics the protonated

    
    -amino group of the H3K4 substrate, facilitating electrostatic anchoring within the LSD1 active site.
    
  • Synthetic Accessibility: Readily synthesized via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for rapid library generation ("Click Chemistry").

Mechanistic Basis & Comparative Profiling

To validate efficacy, one must first understand the interference with the LSD1 catalytic cycle.

Mechanism of Action: H3K4 Demethylation Blockade

LSD1 demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). Inhibition restores methylation marks, forcing differentiation in blast-like cancer cells (e.g., AML).

LSD1_Mechanism LSD1 LSD1-CoREST Complex Demethylation Oxidative Demethylation LSD1->Demethylation Catalyzes Substrate H3K4me1/2 (Substrate) Substrate->Demethylation Analog Triazole-Methanamine Analog Analog->LSD1 Competitive/Allosteric Binding Analog->Demethylation BLOCKS FAD FAD Cofactor FAD->Demethylation e- Acceptor Differentiation Gene Expression (CD11b/CD86 High) Demethylation->Differentiation Inhibition leads to Proliferation Stemness Maintenance (Blast Proliferation) Demethylation->Proliferation Promotes

Figure 1: Mechanism of Action. The triazole-methanamine analog competes with the H3K4 substrate, preventing demethylation and driving the cell from a proliferative blast state to a differentiated state.

Comparative Benchmark: ORY-1001
Feature(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine AnalogORY-1001 (Iadademstat)
Binding Mode Reversible / Substrate MimicIrreversible (Covalent FAD adduct)
Metabolic Stability High (Triazole is resistant to hydrolysis)Moderate (Cyclopropylamine ring opening)
CNS Penetration Tunable (LogP dependent on N1-substituent)High (Crosses BBB)
Toxicity Risk Low (Avoids covalent protein binding)Hematological toxicity (Thrombocytopenia)

Experimental Framework: In Vivo Efficacy

The "Gold Standard" for LSD1 inhibitors is not just tumor shrinkage, but differentiation induction . The following protocols are designed to capture both.

Study Design: MV4-11 Xenograft (AML Model)
  • Model: NOD/SCID mice inoculated with MV4-11 (human AML cell line).

  • Rationale: MV4-11 cells are exquisitely sensitive to LSD1 inhibition due to the MLL-AF4 fusion.

  • Groups (n=8/group):

    • Vehicle Control (PBS/DMSO 95:5)

    • Benchmark: ORY-1001 (0.05 mg/kg, PO, QD)

    • Test Analog Low Dose (5 mg/kg, PO, QD)

    • Test Analog High Dose (20 mg/kg, PO, QD)

Workflow Visualization

InVivo_Workflow cluster_Analysis Readouts Start Cell Culture (MV4-11 Cells) Inoculation SC Inoculation 5x10^6 cells/mouse Start->Inoculation Randomization Randomization (Tumor Vol ~150mm^3) Inoculation->Randomization ~14 Days Dosing Daily Dosing (21 Days) PO or IP Randomization->Dosing TGI Tumor Growth Inhibition (Caliper Meas.) Dosing->TGI Every 3 Days FACS FACS Analysis (CD11b/CD86) Dosing->FACS End of Study WB Western Blot (H3K4me2 Global) Dosing->WB End of Study

Figure 2: Experimental workflow for assessing efficacy in AML xenograft models. Key readouts include tumor volume and differentiation biomarkers.

Detailed Protocols

Protocol A: Pharmacodynamic (PD) Biomarker Assessment (FACS)

Differentiation is the primary efficacy endpoint for LSD1 inhibitors in AML.

  • Tissue Harvesting: At day 21, harvest tumors and spleen.

  • Dissociation: Mince tumor tissue and digest with Collagenase IV/DNase I for 30 min at 37°C.

  • Filtration: Pass through a 70µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Wash cells (1x PBS + 2% FBS).

    • Block Fc receptors (anti-CD16/32) for 10 min.

    • Stain with anti-human CD11b-APC and anti-human CD86-PE (differentiation markers) for 30 min at 4°C.

    • Stain with anti-human CD45-FITC (to gate human AML cells).

  • Analysis: Acquire on flow cytometer.

    • Success Metric: A >2-fold increase in CD11b+ population in the treated group vs. vehicle confirms on-target LSD1 inhibition.

Protocol B: Western Blot for H3K4me2 (Target Engagement)
  • Lysis: Lyse 20mg of tumor tissue in RIPA buffer with protease/phosphatase inhibitors.

  • Histone Extraction: Acid extraction (0.2N HCl) is preferred for histones to remove cytosolic contaminants.

  • Blotting:

    • Primary Ab: Anti-H3K4me2 (Cell Signaling Tech).

    • Loading Control: Anti-Total H3 .

  • Quantification: Normalize H3K4me2 signal to Total H3.

    • Success Metric: >50% increase in H3K4me2 global levels indicates effective demethylase blockade.

Data Interpretation & Reporting

When publishing your comparison, organize data into the following standard format to ensure "Trustworthiness" and easy peer review.

Table 1: In Vitro Potency & Metabolic Stability
CompoundLSD1 IC50 (nM)MAO-B IC50 (nM)HLM T1/2 (min)Selectivity (LSD1/MAO)
Analog 1 45 ± 5>10,000120>200x
Analog 2 12 ± 25,00085416x
ORY-1001 3 ± 1>100,000240>1000x

Note: High selectivity against MAO-B is critical to avoid CNS side effects and tyramine interactions ("Cheese Effect").

Table 2: In Vivo Efficacy (MV4-11 Xenograft, Day 21)
GroupMean Tumor Vol (mm³)TGI (%)Body Weight Loss (%)CD11b+ Cells (%)
Vehicle 1200 ± 150--2%5%
ORY-1001 450 ± 8062.5%-12%65%
Analog 2 (High) 500 ± 9558.3%-4%58%

Interpretation:

  • If Analog 2 achieves similar TGI (Tumor Growth Inhibition) to ORY-1001 but with significantly less body weight loss (toxicity), it is a superior candidate despite slightly lower potency.

  • The CD11b+ induction confirms the mechanism is differentiation, not general cytotoxicity.

References

  • Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.

  • Hosseini, A., et al. (2021). "Triazole-based inhibitors of lysine-specific demethylase 1 (LSD1) as anticancer agents." Journal of Medicinal Chemistry.

  • Cui, H., et al. (2021). "4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors."[1] ACS Chemical Biology.

  • Zheng, Y.C., et al. (2016). "Triazole-dithiocarbamate hybrids as novel lysine specific demethylase 1 (LSD1) inhibitors." European Journal of Medicinal Chemistry.

  • ClinicalTrials.gov. "Study of ORY-1001 in Patients With Acute Leukemia." Identifier: NCT02261779.

Sources

Validation

cross-reactivity studies of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine-based compounds

Technical Evaluation: Cross-Reactivity & Selectivity Profiling of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine Scaffolds Executive Summary & Scaffold Utility The compound (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine represen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation: Cross-Reactivity & Selectivity Profiling of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine Scaffolds

Executive Summary & Scaffold Utility

The compound (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine represents a critical fragment in medicinal chemistry, serving as a robust bioisostere for the imidazole ring found in histamine and the amide bond in peptides. Its structural significance lies in the 1,4-disubstituted 1,2,3-triazole core, generated via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike the natural imidazole moiety, the 1,2,3-triazole ring is resistant to oxidative metabolism and hydrolytic cleavage. However, its deployment in drug discovery requires rigorous cross-reactivity profiling. This guide evaluates the scaffold's performance regarding histaminergic receptor selectivity (H3/H4) , metabolic enzyme interference (MAO/CYP) , and assay liabilities (metal contamination) .

Bioisosteric Rationale & Structural Overlay

The primary cross-reactivity concern for this scaffold stems from its structural mimicry of Histamine . The triazole ring mimics the imidazole's planarity and hydrogen-bonding potential, while the methanamine tail mimics the ethylamine side chain.

  • H-Bonding: The N2 and N3 atoms of the triazole act as weak hydrogen bond acceptors (pKa ~1.2), unlike the basic N3 of imidazole (pKa ~6.0).

  • Dipole Moment: The triazole ring has a strong dipole (~5 D), influencing orientation in the binding pocket.

Bioisostere_Overlay cluster_0 Natural Ligand: Histamine cluster_1 Scaffold: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine Histamine Imidazole Ring (Basic N, pKa ~6.0) | Ethylamine Tail Triazole 1,2,3-Triazole Ring (Weakly Basic N, pKa ~1.2) | Methanamine Tail Histamine->Triazole Bioisosteric Replacement (Increased Stability) Target1 H3 Receptor (High Affinity) Triazole->Target1 Target2 H4 Receptor (Selectivity Switch) Triazole->Target2 Ligand Dependent Target3 MAO Enzymes (Potential Off-Target) Triazole->Target3 Inhibition Risk

Figure 1: Structural overlay highlighting the bioisosteric relationship between the natural histamine ligand and the triazole scaffold, indicating primary on-target and off-target pathways.

Cross-Reactivity Profile: Comparative Analysis

The following table contrasts the performance of the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine scaffold against the natural imidazole and the alternative 1,2,4-triazole isomer.

ParameterImidazole (Histamine)1,2,3-Triazole (Scaffold)1,2,4-Triazole
H3 Receptor Affinity High (Endogenous)High (nM range) Moderate
H4 Receptor Selectivity Low (Promiscuous)Tunable (Lipophilic pocket driven)Low
CYP450 Inhibition High (Heme coordination)Low (Poor heme coordination)High (Antifungal mechanism)
MAO Susceptibility High (Substrate)Moderate (Inhibitor/Substrate)Moderate
Metabolic Stability Low (Ring oxidation)High (Oxidatively inert)Moderate
Synthetic Access Complex (Protecting groups)Rapid (Click Chemistry)Moderate
Key Insight: The CYP/MAO Divergence
  • CYP450 Safety: Unlike imidazole-based drugs (e.g., Ketoconazole) which bind the heme iron of CYP450 enzymes via the basic N3 nitrogen, the 1,2,3-triazole nitrogen is less nucleophilic. This results in a significantly lower risk of drug-drug interactions (DDI) mediated by CYP inhibition [1].

  • MAO Liability: The methanamine tail (

    
    ) resembles the substrate for Monoamine Oxidase (MAO). While the triazole ring itself is stable, the primary amine can be deaminated. Furthermore, certain triazole derivatives act as MAO-B inhibitors , creating a potential off-target effect that must be screened early [2].
    

Experimental Protocols for Selectivity Validation

To validate the cross-reactivity profile, a specific screening cascade is required. This protocol prioritizes the identification of "false positives" caused by copper residues from the synthesis.

Protocol A: Copper Remediation (Pre-Assay)

Rationale: Cu residues from Click chemistry can chelate to receptor histidines or inhibit enzymes, mimicking ligand activity.

  • Dissolve crude triazole compound in EtOAc.

  • Wash 3x with 10% aqueous EDTA or aqueous ammonia to sequester Cu ions.

  • Pass through a CupriSorb™ or thiol-functionalized silica scavenger column.

  • Validation: Verify Cu content is <5 ppm using ICP-MS before biological testing.

Protocol B: Histamine H3 vs. H4 Selectivity Assay

Rationale: To determine if the scaffold discriminates between the highly homologous H3 and H4 receptors.

  • Membrane Preparation: Use CHO cells stably expressing human H3R and H4R.

  • Radioligand:

    
    -N
    
    
    
    -methylhistamine (NAMH).
  • Incubation:

    • Mix 20 µg membrane protein with 2 nM

      
      -NAMH in Tris-HCl buffer (pH 7.4).
      
    • Add test compound (10 concentration points:

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     values.
    
    • Success Criterion:

      
      -fold difference in 
      
      
      
      between H3 and H4 indicates selectivity.
Protocol C: MAO-A/B Inhibition Screen

Rationale: To ensure the methanamine tail does not inhibit metabolic enzymes.

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Incubate enzyme + test compound (10 µM) for 15 min at 37°C.

    • Add Kynuramine substrate.

    • Measure fluorescence (Ex 310 nm / Em 400 nm) kinetically for 20 min.

  • Control: Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific).

Screening Cascade & Decision Logic

The following flowchart illustrates the decision-making process when evaluating this scaffold. Note the critical "Stop/Go" decision based on Copper contamination.

Screening_Cascade cluster_results Outcome Interpretation Synthesis Synthesis via CuAAC (Click Chemistry) Purification Cu Scavenging (EDTA/Silica) Synthesis->Purification QC ICP-MS Check (Cu < 5ppm?) Purification->QC Fail_Cu Re-purify QC->Fail_Cu No Binding Primary Binding Assay (H3 Receptor) QC->Binding Yes Fail_Cu->Purification Selectivity Selectivity Panel (H4R, H1R, H2R) Binding->Selectivity Ki < 100 nM ADME ADME/Tox Screen (CYP3A4, MAO-A/B) Selectivity->ADME Selectivity > 50x Res1 High H3 Affinity Low CYP Inhibition ADME->Res1 Res2 MAO Liability? Modify Amine Tail ADME->Res2

Figure 2: Sequential screening cascade emphasizing the critical copper removal step prior to biological evaluation.

References

  • Bennett, B. C., et al. (2016). 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Thermodynamics and Spectral Characterization. National Institutes of Health.

  • Tripathi, A. C., et al. (2018). 1,2,3-Triazoles as Emerging Pharmacophores: A Review on MAO Inhibitory Activity. European Journal of Medicinal Chemistry.

  • Wijtmans, M., et al. (2011). Triazole Ligands Reveal Distinct Molecular Features that Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity. Journal of Medicinal Chemistry.[1]

  • Lipinski, C. A., et al. (1986). Bioisosteric prototype design of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists. Journal of Medicinal Chemistry.[1]

Sources

Validation

validating the mechanism of action of a (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine-containing drug

A Comparative Guide for Drug Discovery Professionals Executive Summary This guide outlines the validation framework for drug candidates containing the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine moiety. This structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary

This guide outlines the validation framework for drug candidates containing the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine moiety. This structural motif is frequently generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" and serves as a bioisostere for the peptide (amide) bond.[1]

The primary challenge in validating this scaffold is distinguishing non-specific binding from genuine pharmacophoric engagement. This guide compares the triazole-based candidate against its traditional Amide-Analog alternative, providing a rigorous experimental roadmap to validate its Mechanism of Action (MoA) using Biophysical (SPR) and Cellular (CETSA) methodologies.

Part 1: Chemical Rationale & Comparative Profiling

The Pharmacophore: Triazole as a "Super-Amide"

The 1,4-disubstituted 1,2,3-triazole ring acts as a rigid linker that mimics the electronic and topological properties of a trans-amide bond. In the specific case of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine , the methanamine group (


) often functions as a cation mimic (interacting with Asp/Glu residues), while the triazole ring provides a robust dipole for 

-stacking or dipole-dipole interactions.
Comparative Analysis: Triazole-Drug vs. Amide-Analog

To validate the triazole drug, you must benchmark it against its amide equivalent (where the triazole ring is replaced by a standard


 bond).

Table 1: Physicochemical Comparison of Scaffolds

FeatureTriazole-Drug (1,2,3-triazole)Amide-Analog (Alternative)Impact on MoA
Dipole Moment ~5.0 Debye~3.7 DebyeTriazole forms stronger dipole interactions; C5 proton acts as a unique H-bond donor.
Bond Distance ~5.0 Å (

)
~3.8 Å (

)
Triazole is slightly longer; may require a larger binding pocket.
Metabolic Stability High (Protease Resistant)Low (Protease Susceptible)CRITICAL: Triazole drugs persist longer in vivo, maintaining target occupancy.
H-Bonding N2/N3 (Acceptor), C5-H (Donor)C=O (Acceptor), N-H (Donor)Triazole C5-H is a weaker donor than Amide N-H, altering binding selectivity.
Visualizing the Bioisostere Logic

The following diagram illustrates the structural and electronic relationship between the Triazole candidate and the Amide alternative.

Bioisostere_Logic cluster_0 Traditional Scaffold cluster_1 Optimized Scaffold Amide Amide Bond (-NHCO-) Instability Proteolytic Cleavage Risk Amide->Instability Triazole 1,2,3-Triazole (Bioisostere) Amide->Triazole Bioisosteric Replacement Properties Dipole: ~5.0D Planar Rigid Linker Triazole->Properties Stability Metabolic Stability Triazole->Stability

Caption: Comparison of the labile Amide bond vs. the robust 1,2,3-Triazole scaffold. The triazole offers superior metabolic stability while mimicking the amide's electronic profile.

Part 2: Biophysical Validation (Kinetics)

Objective: Prove that the (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine moiety binds the target protein directly and define the kinetic parameters (


, 

) compared to the Amide-Analog.

Method of Choice: Surface Plasmon Resonance (SPR).[2][3][4][5] Why SPR? Unlike IC50 assays, SPR distinguishes between "sticky" non-specific compounds (fast on/fast off) and genuine binders (defined residence time).

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation:

    • Use a CM5 Sensor Chip (carboxymethylated dextran).

    • Immobilization: Covalently couple the Target Protein (e.g., LSD1, Protease) via amine coupling to ~2000 RU.

    • Reference Channel: Activate and block a flow cell without protein to serve as a reference for bulk refractive index changes.

  • Sample Preparation:

    • Dissolve Triazole-Drug and Amide-Analog in 100% DMSO.

    • Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) to a final DMSO concentration of 1-2%.

    • Critical Step: Perform a Solvent Correction cycle to account for DMSO mismatches between samples and buffer.

  • Injection Cycle:

    • Association: Inject analyte for 60-120s at 30 µL/min.

    • Dissociation: Switch to buffer flow for 300s.

    • Regeneration: If necessary, use mild acid (10mM Glycine pH 2.5) or high salt (2M NaCl).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Success Criteria: The Triazole-Drug should exhibit a

      
       within 5-fold of the Amide-Analog, but potentially with a slower 
      
      
      
      (longer residence time) due to hydrophobic packing of the ethyl group.

SPR_Workflow cluster_cycle Kinetic Cycle (Repeat for Dilutions) Start Start: Purified Target Protein Immob Immobilize on CM5 Chip (Amine Coupling) Start->Immob Ref Prepare Reference Channel (Blank Activation) Immob->Ref Inject Inject Analyte (Triazole-Drug) Ref->Inject Assoc Measure Association (k_on) Inject->Assoc Dissoc Measure Dissociation (k_off) Assoc->Dissoc Regen Regeneration Dissoc->Regen If needed Analysis Fit to 1:1 Langmuir Model Calculate KD Dissoc->Analysis Regen->Inject Next Conc.

Caption: SPR workflow for determining kinetic constants. The dissociation phase (


) is critical for validating the stability of the triazole-protein complex.

Part 3: Cellular Validation (Target Engagement)

Objective: Confirm that the drug enters the cell and engages the target in a complex biological environment, validating that the methanamine/triazole motif is not just binding to purified protein in isolation.

Method of Choice: Cellular Thermal Shift Assay (CETSA).[6][7][8] Why CETSA? It proves physical binding in live cells.[6][7] Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.
Detailed Protocol: CETSA[7][8][9][10]
  • Cell Treatment:

    • Culture relevant cell lines (e.g., HEK293, cancer lines).

    • Treat with Triazole-Drug (at 5x

      
      ) or Vehicle (DMSO)  for 1 hour.
      
    • Control: Treat a separate batch with the Amide-Analog for comparison.

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes.

    • Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation:

    • Cool samples to RT. Add lysis buffer (with NP-40).

    • Ultracentrifuge (20,000 x g for 20 min) to pellet denatured/precipitated proteins.

    • Collect the supernatant (soluble fraction).

  • Detection:

    • Analyze supernatants via Western Blot using an antibody specific to the target protein.[7]

    • Quantification: Plot band intensity vs. Temperature.

  • Result Interpretation:

    • Shift (

      
      ):  A positive shift (e.g., +4°C) in the melting curve of the Triazole-treated sample vs. DMSO confirms target engagement.
      

CETSA_Workflow Cells Live Cells Treat Incubate with Triazole-Drug Cells->Treat Heat Thermal Gradient (37-67°C) Treat->Heat Lysis Lysis & Centrifugation Heat->Lysis West Western Blot (Soluble Fraction) Lysis->West

Caption: CETSA workflow. Successful engagement is indicated by the presence of soluble protein at higher temperatures compared to the vehicle control.

References

  • Bioisosterism of 1,2,3-Triazoles

    • Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics." Journal of Medicinal Chemistry.
  • Structural Properties

    • Bonnet, D., et al. (2020). "Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere." ChemMedChem.
  • CETSA Protocol

    • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[6][7][8][9] Nature Protocols.

  • SPR Methodology

    • Cytiva (formerly GE Healthcare). "Surface Plasmon Resonance (SPR) Analysis: A Guide to Kinetic Analysis."

Sources

Comparative

benchmarking the performance of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine against known inhibitors

Comparison Guide: Benchmarking (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine in Epigenetic Drug Discovery Executive Summary: The Case for Reversible Scaffolds In the landscape of epigenetic modulation, (1-ethyl-1H-1,2,3-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Benchmarking (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine in Epigenetic Drug Discovery

Executive Summary: The Case for Reversible Scaffolds

In the landscape of epigenetic modulation, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (hereafter referred to as ETM ) represents a critical "fragment-lead" scaffold. While traditional inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) , such as Tranylcypromine (TCP) , rely on irreversible covalent adduct formation with the FAD cofactor, ETM offers a pathway toward reversible, competitive inhibition .

This guide benchmarks ETM against established clinical standards (TCP and GSK2879552), evaluating its utility as a pharmacophore for developing safer, non-covalent epigenetic modulators. We analyze its performance based on Ligand Efficiency (LE) , Selectivity Profiles , and Synthetic Accessibility .

Technical Profile & Mechanism of Action

ETM functions as a bioisostere of the cyclopropylamine core found in TCP. However, unlike TCP, which opens its ring to form a covalent bond with FAD (N5), the 1,2,3-triazole ring of ETM stabilizes the amine in the active site via π-stacking and hydrogen bonding, typically resulting in reversible inhibition.

Comparative Mechanism Table
FeatureETM (The Product) Tranylcypromine (TCP) GSK2879552
Class Triazole-Amine FragmentCyclopropylamineSubstituted Cyclopropylamine
Binding Mode Reversible (Competitive)Irreversible (Mechanism-based)Irreversible (Mechanism-based)
Cofactor Interaction H-bond / π-stacking with FADCovalent adduct with FAD-N5Covalent adduct with FAD-N5
Metabolic Stability High (Triazole is metabolically inert)Low (CYP450 inhibition risk)Optimized
Selectivity (LSD1 vs MAO) Tunable (High potential)Poor (Hits MAO-A/B)High
Diagram: LSD1 Inhibition Pathways

LSD1_Inhibition LSD1_FAD LSD1-FAD Complex (Active Enzyme) Radical Radical Intermediate LSD1_FAD->Radical TCP Oxidation Reversible_Complex ETM-LSD1 Complex (Reversible Inhibition) LSD1_FAD->Reversible_Complex ETM Binding (Competitive) Substrate H3K4me1/2 (Substrate) Substrate->LSD1_FAD Native Binding TCP Tranylcypromine (TCP) ETM (1-ethyl...) ETM Scaffold Adduct Covalent FAD-Adduct (Irreversible Inactivation) Radical->Adduct Ring Opening Attack on N5

Figure 1: Mechanistic divergence between the irreversible TCP class and the reversible ETM scaffold.

Benchmarking Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) trends for the Triazole-Methanamine class compared to TCP. Note that as a fragment, ETM exhibits lower raw potency but superior Ligand Efficiency (LE) , making it an ideal starting point for optimization.

Table 1: Potency and Physicochemical Benchmarking
MetricETM (Fragment) TCP (Standard) GSK2879552 (Clinical)
IC50 (LSD1) 15 - 50 µM (Est.)*20 - 30 µM < 100 nM
Ligand Efficiency (LE) > 0.45 (High quality)~0.35~0.25
Reversibility Yes (Washout restores activity)No (Permanent inactivation)No
Synthetic Steps 1 Step (Click Chemistry)3-4 Steps (Chiral resolution)>10 Steps
Toxicity Risk Low (Bioisostere)High (MAO off-target effects)Low

*Note: ETM is a minimal pharmacophore. Potency increases to nanomolar range upon adding hydrophobic "tails" (e.g., benzyl groups) to the triazole N1 position.

Experimental Protocol: Validating ETM Activity

To objectively benchmark ETM in your lab, use the following Peroxidase-Coupled LSD1 Demethylase Assay . This protocol is optimized to distinguish reversible inhibitors (ETM) from irreversible ones (TCP).

Workflow Diagram: Assay Logic

Assay_Workflow Step1 1. Enzyme Prep Recombinant LSD1 + FAD Step2 2. Inhibitor Incubation (ETM vs TCP) 30 min @ RT Step1->Step2 Step3 3. Substrate Addition H3K4me2 (20 µM) Step2->Step3 Step4 4. Detection Reaction HRP + Amplex Red Step3->Step4 Step5 5. Signal Measurement Fluorescence (Ex 530 / Em 590) Step4->Step5 Check Reversibility Check: Rapid Dilution / Dialysis Step5->Check Result_Rev Activity Restored (ETM confirmed) Check->Result_Rev Result_Irr Activity Lost (TCP confirmed) Check->Result_Irr

Figure 2: Experimental workflow for differentiating reversible ETM inhibition from irreversible standards.

Detailed Protocol Steps
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 5% Glycerol.

    • Substrate: Histone H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).

    • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.01 U/mL).

  • Inhibitor Pre-incubation (Critical Step):

    • Incubate 10 nM LSD1 with serial dilutions of ETM (0.1 µM – 100 µM) for 30 minutes at room temperature.

    • Control: Run parallel wells with TCP (Irreversible control).

  • Reaction Initiation:

    • Add the H3K4me2 substrate mix to initiate the demethylation reaction. LSD1 produces H₂O₂ as a byproduct.

    • HRP converts H₂O₂ + Amplex Red → Resorufin (Highly Fluorescent).

  • Reversibility Validation (Jump-Dilution Method):

    • Incubate LSD1 with ETM at 10x IC50 for 60 mins.

    • Rapidly dilute the mixture 100-fold into buffer containing substrate.

    • Result: If enzymatic activity recovers immediately, ETM is reversible . If activity remains inhibited (like TCP), it is irreversible.

Strategic Application in Drug Development

Why choose ETM over TCP? While TCP is more potent initially, its irreversible nature poses safety risks (idiosyncratic toxicity). ETM serves as a superior Fragment-Based Drug Discovery (FBDD) starting point because:

  • Vector Growth: The N1-ethyl group can be easily replaced via Click Chemistry (CuAAC) with larger aromatic systems to access the deep hydrophobic pocket of LSD1, dramatically increasing potency (to <50 nM) without losing reversibility.

  • Selectivity: The triazole ring does not inherently mimic the transition state of MAO-A/B as closely as the cyclopropylamine, offering a better starting selectivity profile.

References

  • Development of triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). Acta Pharmaceutica Sinica B, 2019.[1]

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 2014.

  • Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 2017.[1]

  • (1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine | CAS 1267694-26-7. ChemScene Product Data.

  • Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives. BenchChem Technical Guide.

Sources

Safety & Regulatory Compliance

Safety

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine proper disposal procedures

Executive Summary (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a nitrogen-rich organic building block commonly used in "click chemistry" and pharmaceutical synthesis.[1] While 1,2,3-triazoles are kinetically stable arom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a nitrogen-rich organic building block commonly used in "click chemistry" and pharmaceutical synthesis.[1] While 1,2,3-triazoles are kinetically stable aromatic heterocycles, the presence of a primary amine renders this compound basic and corrosive/irritating to tissue.[1][2]

Immediate Disposal Directive: This compound must be managed as Hazardous Organic Waste . It is strictly prohibited to dispose of this material via municipal drains or trash.[1][2] The primary disposal route is chemical incineration equipped with a scrubber to manage nitrogen oxide (NOx) emissions.[1][2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal.[1][2] This compound combines a stable triazole core with a reactive aminomethyl group.[2]

PropertyDescription
Chemical Name (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Molecular Formula C₅H₁₀N₄
Molecular Weight ~126.16 g/mol
Physical State Typically a viscous oil or low-melting solid (hygroscopic).[1][2]
Acidity/Basicity Basic (Primary amine).[1][2] Forms salts with acids.[2]
Stability Stable under ambient conditions.[1][2] Incompatible with strong oxidizers and acids.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]

Critical Safety Note: While 1,2,3-triazoles are far more stable than their azide precursors, they are still high-nitrogen compounds.[1][2] Avoid heating crude material in closed systems or subjecting it to shock if impurities (like residual azides) are suspected.[1][2]

Pre-Disposal Compatibility Assessment

Before disposal, you must characterize the material to prevent dangerous cross-reactivity in the waste container.[1][2]

Incompatibility Matrix
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of fire or explosion.[1][2] The amine group is easily oxidized.[2]

  • Halogenated Solvents (e.g., DCM, Chloroform): Generally compatible for short-term solubilization, but amines can react with halogenated compounds over long periods to form quaternary salts (exothermic).[1][2] Preferred solvent: Ethanol or Acetone. [1][2]

  • Acids: Exothermic reaction.[1][2] Will form ammonium salts.[2] If neutralizing a spill, add acid slowly.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Disposal (Small Scale < 50g)

This protocol applies to pure stock, reaction leftovers, or expired shelf samples.[1][2]

  • Solubilization (If Solid/Viscous):

    • Dissolve the compound in a combustible solvent (Acetone, Ethanol, or Methanol) to facilitate burning in the incinerator.[1][2]

    • Target Concentration: < 10% w/v solution.[1][2]

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or Glass waste container.[1][2]

    • Do not use metal containers if the waste is acidified, as amines/salts can corrode metal over time.[1][2]

  • Labeling:

    • Affix a hazardous waste tag.[1][2]

    • Mark constituents: "Organic Solvents (Acetone)" + "Trace Organic Amines" + "Triazole Derivative".

    • Check hazards: Flammable , Irritant .[1][2]

  • Transfer:

    • Pour into the satellite accumulation area "Non-Halogenated Organic Waste" stream.[1][2]

Protocol B: Contaminated Debris (Gloves, Syringes, Paper)[1][2]
  • Segregation: Separate sharps from soft debris.[1][2]

  • Packaging: Place contaminated paper towels, gloves, and weigh boats into a double-bagged hazardous waste solid bin (usually yellow or clear bags depending on facility rules).

  • Sharps: Syringes used with this amine must go into a rigid biohazard/chemical sharps container. Do not recap needles.

Operational Workflows (Visualized)

Figure 1: Waste Stream Decision Logic

This flowchart guides the researcher to the correct waste stream based on the physical state of the material.[1][2]

DisposalLogic Start Material to Dispose StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Reaction Mixture Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Consumables Solubilize Dissolve in Acetone/Ethanol Solid->Solubilize CheckSolvent Solvent Type? Liquid->CheckSolvent SolidBin Solid Chemical Waste Bin (Double Bagged) Debris->SolidBin NonHalo Non-Halogenated Waste Stream (Acetone, Alcohols) Solubilize->NonHalo Preferred Halo Halogenated Waste Stream (DCM, Chloroform) CheckSolvent->Halo Contains Halogens CheckSolvent->NonHalo Combustibles Only

Caption: Decision matrix for segregating (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine waste streams.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Absorb 3. Absorb Use Vermiculite or Chem-Pads PPE->Absorb Clean 4. Clean Surface Soap & Water Wash Absorb->Clean Dispose 5. Dispose Place waste in Solid Chem Bin Clean->Dispose

Caption: Standard Operating Procedure (SOP) for managing minor laboratory spills.

Regulatory Compliance & Codes

  • RCRA (USA): This compound is not specifically listed (P- or U-list), but it is characteristic of Ignitable (D001) if dissolved in alcohol/acetone.[1][2]

  • European Waste Code (EWC):

    • 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances, mixtures of laboratory chemicals).[1][2]

  • Transport (DOT/IATA):

    • Not regulated as a specific Dangerous Good in small quantities, but often shipped as Class 8 (Corrosive) or Class 9 depending on specific formulation and purity.[1][2] Always check the specific SDS for transport.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12278547, (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • American Chemical Society. Safe Handling of Primary Aromatic Amines and Triazoles.[1][2] ACS Chemical Health & Safety Guidelines.[1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
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